13(E)-Brassidyl acetate
Description
BenchChem offers high-quality 13(E)-Brassidyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 13(E)-Brassidyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H46O2 |
|---|---|
Molecular Weight |
366.6 g/mol |
IUPAC Name |
[(E)-docos-13-enyl] acetate |
InChI |
InChI=1S/C24H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-24(2)25/h10-11H,3-9,12-23H2,1-2H3/b11-10+ |
InChI Key |
DFNNQVPOKYHPKD-ZHACJKMWSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCCCCCOC(=O)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCOC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Enigma: The Search for 13(E)-Brassidyl Acetate in the Insect World
A comprehensive review of current scientific literature reveals no documented natural sources of 13(E)-Brassidyl acetate in insects. This long-chain unsaturated acetate, while chemically defined, has not been identified as a pheromone, allomone, or kairomone in any insect species studied to date. This guide, therefore, pivots to explore the broader context of structurally similar long-chain acetate esters that are prevalent and vital components of insect chemical communication systems. For researchers and drug development professionals, understanding the biosynthesis, function, and detection of these related molecules provides a valuable framework for the potential discovery of novel semiochemicals and the development of targeted pest management strategies.
While data on 13(E)-Brassidyl acetate is absent, a wealth of information exists for other long-chain acetates that serve as critical signaling molecules in insects. These compounds are typically derived from fatty acid metabolism and play crucial roles in mating, aggregation, and defense. This technical guide will delve into the known examples of these analogous compounds, presenting quantitative data, experimental protocols for their identification, and the biosynthetic pathways involved in their production.
Long-Chain Acetate Pheromones in Insects: A Quantitative Overview
Long-chain acetate esters (typically with carbon backbones of C12 or greater) are a significant class of insect pheromones, particularly within the order Lepidoptera (moths and butterflies). The specific stereoisomer and the blend of different acetates are often crucial for species-specific recognition. Below is a summary of representative long-chain acetate pheromones identified in various insect species.
| Insect Species | Common Name | Pheromone Component(s) | Gland/Source | Quantity |
| Plutella xylostella | Diamondback Moth | (Z)-11-Hexadecenyl acetate | Pheromone gland | ~1.4 ng/female |
| (Z)-11-Hexadecenal | Pheromone gland | ~0.8 ng/female | ||
| (Z)-11-Hexadecen-1-ol | Pheromone gland | ~0.1 ng/female | ||
| Drosophila melanogaster | Common Fruit Fly | (Z)-11-Octadecenyl acetate (cis-Vaccenyl acetate) | Male ejaculatory bulb | Transferred to female during mating |
| Suocerathrips linguis | A species of Thrips | (11Z)-11,19-Eicosadienyl acetate | Defensive secretion | Not specified |
| Octadecyl acetate | Defensive secretion | Not specified | ||
| Perdita albipennis | Shiny Green Miner Bee | Docosyl acetate | Not specified | Not specified |
Methodologies for Pheromone Identification and Characterization
The identification and quantification of insect pheromones are intricate processes that involve a series of sophisticated analytical techniques. The general workflow is designed to extract, isolate, identify, and quantify these volatile and often labile compounds from minute biological samples.
Experimental Workflow for Pheromone Identification
Caption: A generalized workflow for the identification of insect pheromones.
Key Experimental Protocols
1. Pheromone Gland Extraction:
-
Objective: To extract semiochemicals from the pheromone-producing glands of the insect.
-
Protocol:
-
Female insects at their peak calling (pheromone-releasing) period are selected.
-
The insects are anesthetized (e.g., by chilling).
-
The abdominal tip containing the pheromone gland is excised using fine forceps and microscissors.
-
The excised glands are immediately submerged in a small volume (e.g., 50-100 µL) of a high-purity non-polar solvent, such as hexane, for a specific duration (e.g., 30 minutes to several hours).
-
The solvent extract, now containing the pheromones, is carefully transferred to a clean vial and may be concentrated under a gentle stream of nitrogen if necessary.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Objective: To separate the components of the extract and obtain mass spectra for identification.
-
Protocol:
-
A small aliquot (e.g., 1 µL) of the hexane extract is injected into the GC-MS system.
-
The GC is equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax) suitable for separating long-chain esters.
-
A temperature program is used to separate the compounds based on their boiling points and interactions with the column's stationary phase. A typical program might start at 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min.
-
As compounds elute from the GC column, they enter the mass spectrometer, which ionizes the molecules (typically via electron impact) and separates the resulting fragments based on their mass-to-charge ratio, generating a mass spectrum for each compound.
-
The resulting mass spectra are compared with libraries (e.g., NIST) and with the spectra of synthetic standards for positive identification.
-
Biosynthesis of Long-Chain Acetate Pheromones
The biosynthesis of Type I lepidopteran pheromones, which includes most long-chain acetates, is a well-studied process that begins with standard fatty acid synthesis.
A Methodological Framework for the Identification of Novel Long-Chain Acetate Pheromones in Lepidoptera: A Hypothetical Case Study of 13(E)-Docosenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The identification and synthesis of insect sex pheromones are cornerstones of developing species-specific, environmentally benign pest management strategies. Long-chain unsaturated acetates represent a significant class of pheromones within the order Lepidoptera. This technical guide outlines a comprehensive, multi-step experimental workflow for the identification, characterization, and validation of novel long-chain acetate pheromones. While no definitive identification of 13(E)-docosenyl acetate (also referred to by the non-standard name 13(E)-Brassidyl acetate) has been recorded in the literature for any Lepidoptera species to date, this document will use it as a hypothetical target molecule to illustrate the requisite methodologies. The protocols provided herein are synthesized from established best practices in chemical ecology and are intended to serve as a robust framework for researchers investigating new semiochemicals.
Introduction
Chemical communication is a primary driver of reproductive behavior in the majority of moth species (Lepidoptera).[1][2] Female moths typically release a species-specific blend of semiochemicals, or sex pheromones, to attract conspecific males for mating.[3] These pheromones are often aliphatic compounds, including fatty acids, alcohols, aldehydes, and their acetate esters, characterized by specific chain lengths, degrees of unsaturation, and isomeric configurations.[4][5] The precise composition and ratio of these components are critical for ensuring reproductive isolation between species.[4]
The elucidation of these chemical structures is paramount for several applications:
-
Integrated Pest Management (IPM): Synthetic pheromones are widely used in traps for monitoring pest populations and in mating disruption strategies to control their proliferation without conventional insecticides.[5]
-
Biodiversity Studies: Understanding chemical signaling provides insights into insect evolution, speciation, and ecology.
-
Drug Development: While not a direct application, the highly specific receptor-ligand interactions in the insect olfactory system can serve as models for studying molecular recognition.
This guide presents a systematic approach to pheromone identification, beginning with the collection of volatiles from female moths and culminating in the chemical synthesis and field validation of the active components. We will use the hypothetical identification of 13(E)-docosenyl acetate from a target Lepidoptera species to illustrate the process.
Experimental Workflow
The overall process for identifying a novel pheromone can be broken down into four key stages:
-
Pheromone Collection and Extraction: Obtaining the volatile compounds from sexually mature female moths.
-
Chemical Analysis and Identification: Separating and identifying the chemical structures of the active compounds.
-
Electrophysiological Validation: Confirming the biological activity of identified compounds by measuring the response of male moth antennae.
-
Behavioral and Field Validation: Verifying the attractiveness of the synthetic pheromone to male moths in controlled and natural environments.
The logical flow of this experimental process is depicted below.
Detailed Experimental Protocols
Pheromone Gland Extraction and Volatile Collection
Objective: To obtain samples of the putative pheromone from sexually mature female moths.
Method 1: Solvent Extraction of Pheromone Glands
-
Insect Preparation: Use virgin female moths, 2-3 days post-eclosion, during their peak calling period (typically determined by observation during the scotophase).
-
Gland Excision: Anesthetize the moths by chilling them on ice. Under a dissecting microscope, carefully excise the terminal abdominal segments containing the pheromone gland using micro-scissors.
-
Extraction: Immediately place the excised glands (pooled from 10-20 individuals) into a conical vial containing 100 µL of high-purity hexane.
-
Incubation: Allow the glands to extract for 30 minutes at room temperature.
-
Concentration: Carefully remove the tissue. If necessary, concentrate the extract to approximately 10 µL under a gentle stream of nitrogen.
-
Storage: Store the extract at -20°C in a sealed vial until analysis.
Method 2: Aeration (Volatile Collection)
-
Setup: Place 5-10 calling virgin females in a glass chamber.
-
Airflow: Draw charcoal-filtered, humidified air over the moths at a rate of 200 mL/min.
-
Trapping: Pass the effluent air through a cartridge containing a sorbent material (e.g., Tenax-TA or Porapak Q) to trap the volatile organic compounds (VOCs).
-
Collection Period: Collect volatiles for 4-8 hours during the peak calling period.
-
Elution: Elute the trapped compounds from the sorbent cartridge with 200 µL of hexane.
-
Concentration and Storage: Concentrate the eluate as described above and store at -20°C.
Chemical Analysis: GC-EAD and GC-MS
Objective: To separate the components of the extract and identify which ones elicit an olfactory response in males, then determine their chemical structures.
Protocol: Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD)
-
GC Setup:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d.) is a good starting point.[6]
-
Oven Program: Start at 50°C for 2 min, then ramp at 10°C/min to 280°C and hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Effluent Splitting: At the end of the GC column, split the effluent 1:1. Direct one half to the Flame Ionization Detector (FID) and the other half to the EAD preparation.
-
Antenna Preparation:
-
EAD Recording: Deliver the GC effluent over the prepared antenna in a stream of humidified, purified air. Simultaneously record the FID signal and the electroantennogram (EAG) signal (the voltage differential from the antenna).[9]
-
Analysis: Peaks in the FID chromatogram that consistently coincide with a depolarization event in the EAG recording are considered biologically active.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
GC-MS Setup:
-
Identification:
-
Compare the mass spectra of the EAD-active peaks with spectral libraries (e.g., NIST).
-
For acetate esters, look for a characteristic ion at m/z 61 (protonated acetic acid) and a peak corresponding to the loss of acetic acid [M-60]+.
-
The fragmentation pattern and retention index will provide strong evidence for the structure.
-
Structure Confirmation and Synthesis
For a novel compound like our hypothetical 13(E)-docosenyl acetate, library matches may be absent. Further steps would include:
-
Derivatization: Creating derivatives (e.g., DMDS adducts to locate double bonds) to analyze via GC-MS.
-
NMR Spectroscopy: If a sufficient quantity of the pure compound can be isolated.
-
Chemical Synthesis: Synthesize the proposed structure through an unambiguous route.[12] The synthetic standard must then be compared to the natural product.
Confirmation Criteria:
-
Retention Time Match: The retention time of the synthetic standard must exactly match the EAD-active peak from the natural extract on at least two different polarity GC columns.[6]
-
Mass Spectrum Match: The mass spectrum of the synthetic standard must be identical to that of the natural compound.[6]
-
Co-injection: A sample of the natural extract spiked with the synthetic standard should result in a single, sharp, enhanced peak in the GC chromatogram.[6]
Data Presentation
Quantitative data should be presented in clear, concise tables. Below are hypothetical examples based on the identification of 13(E)-docosenyl acetate.
Table 1: GC-EAD and GC-MS Analysis of Female Gland Extract
| Retention Time (min) | Compound Identity | Relative Amount (%) | EAD Response (mV) | Key Mass Fragments (m/z) |
|---|---|---|---|---|
| 18.5 | Hexadecyl acetate | 5.2 | 0.1 ± 0.05 | 254, 194, 61 |
| 20.8 | Octadecyl acetate | 11.4 | 0.2 ± 0.08 | 282, 222, 61 |
| 24.2 | (Z)-11-Eicosenyl acetate | 3.1 | 0.3 ± 0.10 | 310, 250, 61 |
| 26.5 | 13(E)-Docosenyl acetate | 80.3 | 2.5 ± 0.40 | 338, 278, 61 |
Table 2: EAG Dose-Response of Male Antennae to Synthetic Pheromone Components
| Compound | Dose (ng on filter paper) | Mean EAG Response (mV ± SE, n=10) |
|---|---|---|
| 13(E)-Docosenyl acetate | 1 | 0.8 ± 0.15 |
| 10 | 1.9 ± 0.21 | |
| 100 | 2.6 ± 0.35 | |
| 1000 | 2.7 ± 0.33 |
| Hexane (Control) | - | 0.1 ± 0.04 |
Table 3: Field Trapping Results for Synthetic Pheromone Lures
| Lure Composition (1 mg loading) | Mean Trap Catch (males/trap/night ± SE, n=5) |
|---|---|
| 13(E)-Docosenyl acetate (100%) | 25.4 ± 4.1 |
| (Z)-11-Eicosenyl acetate (100%) | 1.2 ± 0.5 |
| Blend (80:20) of 13(E)-Docosenyl acetate and (Z)-11-Eicosenyl acetate | 35.8 ± 5.5 |
| Unbaited Control | 0.4 ± 0.2 |
Signaling Pathway Visualization
Once a pheromone molecule is detected by a receptor neuron on the male antenna, it initiates a signal transduction cascade. While the precise mechanisms can vary, two main pathways have been proposed in moths: a rapid ionotropic pathway and a slower, G-protein coupled metabotropic pathway.[1][13] The diagram below illustrates a generalized pheromone signal transduction cascade.
Conclusion
The identification of novel lepidopteran sex pheromones is a meticulous process that integrates entomology, analytical chemistry, electrophysiology, and behavioral ecology. This guide provides a standardized and robust framework for approaching this task. By using the hypothetical case of 13(E)-docosenyl acetate, we have outlined the necessary protocols, from sample collection to field validation, required to confidently identify a new pheromone. The successful application of these methods will continue to fuel the development of effective and sustainable pest management solutions, contributing to both agricultural productivity and environmental health.
References
- 1. Pheromones and Semiochemicals of Chilo suppressalis (Lepidoptera: Crambidae), the Asiatic rice borer [pherobase.com]
- 2. Physiological and morphological characteristics of the sex pheromone detecting system in male corn stemborers, Chilo partellus (Lepidoptera: Pyralidae) [agris.fao.org]
- 3. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 5. Semiochemicals containing lepidopteran sex pheromones: Wonderland for a natural product chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Components of the sex pheromone of the female spotted stalk borer,Chilo partellus (Swinhoe) (Lepidoptera: Pyralidae): Identification and preliminary field trials - OAR@ICRISAT [oar.icrisat.org]
- 8. ams.usda.gov [ams.usda.gov]
- 9. researchgate.net [researchgate.net]
- 10. food.ec.europa.eu [food.ec.europa.eu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Electrophysiological and Behavioral Responses of Spotted Stem Borer, Chilo partellus, to Sex Pheromone Components and Their Blends - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Hypothetical Biosynthesis of 13(E)-Brassidyl Acetate in Moths
Disclaimer: The biosynthesis of 13(E)-Brassidyl acetate has not been empirically described in the scientific literature for any moth species. The following guide presents a scientifically plausible, hypothetical pathway based on established principles of moth sex pheromone biosynthesis and fatty acid metabolism in insects. All quantitative data and specific enzyme characteristics are illustrative and intended to serve as a framework for future research.
Introduction
Moth sex pheromones are predominantly fatty acid-derived molecules, typically C10-C18 alcohols, aldehydes, or acetate esters.[1] The biosynthesis of these compounds involves a series of enzymatic modifications to saturated fatty acid precursors, including desaturation, chain-length modification (shortening or elongation), reduction, and functional group modification.[1] 13(E)-Brassidyl acetate is a C22 acetate ester, suggesting a biosynthetic pathway involving significant chain elongation beyond the common C16 and C18 fatty acid precursors. This guide outlines a proposed biosynthetic pathway, details potential experimental protocols for its elucidation, and provides hypothetical data for illustrative purposes.
Proposed Biosynthetic Pathway of 13(E)-Brassidyl Acetate
The proposed pathway begins with the common fatty acid precursor, oleoyl-CoA (C18:1-CoA), and proceeds through four key enzymatic steps: chain elongation, desaturation, reduction, and acetylation.
2.1 Step 1: Chain Elongation of Oleoyl-CoA
The C18 precursor, oleoyl-CoA, is proposed to undergo two cycles of chain elongation to form the C22 acyl-CoA. This process is catalyzed by a fatty acid elongase (FAE) enzyme complex. Each cycle adds a two-carbon unit from malonyl-CoA.
-
Reaction 1: Oleoyl-CoA (C18:1Δ9Z-CoA) + Malonyl-CoA → Eicosenoyl-CoA (C20:1Δ11Z-CoA)
-
Reaction 2: Eicosenoyl-CoA (C20:1Δ11Z-CoA) + Malonyl-CoA → Docosenoyl-CoA (C22:1Δ13Z-CoA; Erucyl-CoA)
Insect fatty acid elongases are known to be involved in the production of very-long-chain fatty acids (VLCFAs).[2] While the specific substrate preferences of moth elongases for C20 and C22 precursors in pheromone biosynthesis are not well-documented, their existence is supported by the presence of VLCFAs in insect cuticular hydrocarbons.
2.2 Step 2: Δ13-Desaturation
The C22 saturated acyl-CoA, erucyl-CoA, is then desaturated to introduce a double bond at the 13th carbon position with an (E)-configuration. This reaction would be catalyzed by a specialized Δ13-desaturase.
-
Reaction: Erucyl-CoA (C22:1Δ13Z-CoA) → 13(E)-Docosenoyl-CoA (Brassidyl-CoA)
While many moth desaturases have been characterized, a Δ13-desaturase with a preference for C22 substrates and producing an (E)-isomer would be a novel finding. However, the diversity of desaturase function in moths suggests this is plausible.
2.3 Step 3: Reduction to Brassidyl Alcohol
The resulting brassidyl-CoA is then reduced to its corresponding alcohol, 13(E)-brassidyl alcohol, by a fatty acyl reductase (FAR).
-
Reaction: Brassidyl-CoA + NADPH → 13(E)-Brassidyl alcohol + NADP+ + CoA
Pheromone-gland specific FARs (pgFARs) are a key class of enzymes in moth pheromone biosynthesis, converting fatty acyl precursors to alcohols.[3][4] While most characterized pgFARs act on C10-C18 substrates, their activity on C22 substrates would be a key area of investigation.
2.4 Step 4: Acetylation to Brassidyl Acetate
Finally, the 13(E)-brassidyl alcohol is esterified to form the final pheromone component, 13(E)-brassidyl acetate. This reaction is catalyzed by an acetyltransferase (AT), using acetyl-CoA as the acetyl group donor.
-
Reaction: 13(E)-Brassidyl alcohol + Acetyl-CoA → 13(E)-Brassidyl acetate + CoA
While insect-specific acetyltransferases for pheromone biosynthesis have been elusive, enzymes like the yeast ATF1 have been shown to efficiently acetylate a range of moth pheromone alcohols and could be used in heterologous systems for production.[5][6]
Hypothetical Quantitative Data
The following tables summarize hypothetical quantitative data for the biosynthesis of 13(E)-Brassidyl acetate, based on plausible values from related systems.
Table 1: Hypothetical Substrate Concentrations in Pheromone Gland
| Precursor | Concentration (pmol/gland) |
| Oleoyl-CoA | 150 |
| Eicosenoyl-CoA | 25 |
| Erucyl-CoA | 10 |
| 13(E)-Brassidyl alcohol | 5 |
| 13(E)-Brassidyl acetate | 50 |
Table 2: Hypothetical Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/gland) |
| Fatty Acid Elongase | Oleoyl-CoA | 20 | 15 |
| Fatty Acid Elongase | Eicosenoyl-CoA | 15 | 10 |
| Δ13-Desaturase | Erucyl-CoA | 25 | 8 |
| Fatty Acyl Reductase | Brassidyl-CoA | 10 | 12 |
| Acetyltransferase | 13(E)-Brassidyl alcohol | 30 | 20 |
Experimental Protocols
The elucidation of the proposed pathway would require a combination of in vivo and in vitro techniques.
4.1 Protocol 1: In Vivo Labeled Substrate Feeding
This protocol aims to trace the metabolic fate of precursors within the moth's pheromone gland.
-
Preparation of Labeled Precursors: Synthesize deuterium or ¹³C-labeled oleic acid.
-
Application: Topically apply the labeled precursor to the pheromone gland of a calling female moth.
-
Incubation: Incubate the moth for a defined period (e.g., 1-4 hours) to allow for metabolism.
-
Extraction: Excise the pheromone gland and extract the lipids using a suitable organic solvent (e.g., hexane).
-
Analysis: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify labeled intermediates and the final product. The presence of the label in erucyl-CoA, brassidyl alcohol, and brassidyl acetate would support the proposed pathway.
4.2 Protocol 2: Heterologous Expression and Functional Assay of Candidate Enzymes
This protocol is used to confirm the function of candidate genes identified through transcriptomics.
-
Gene Identification: Sequence the transcriptome of the pheromone gland and identify candidate genes for elongases, desaturases, reductases, and acetyltransferases based on homology to known insect genes.
-
Cloning: Clone the full-length cDNA of candidate genes into a yeast expression vector (e.g., pYES2).
-
Yeast Transformation: Transform a suitable strain of Saccharomyces cerevisiae (e.g., one deficient in endogenous desaturases or elongases) with the expression construct.
-
Substrate Feeding: Culture the transformed yeast and supplement the medium with the hypothesized substrate (e.g., oleic acid for an elongase, erucyl-CoA for a desaturase).
-
Lipid Extraction and Analysis: Extract fatty acids/alcohols from the yeast culture and analyze by GC-MS to detect the product of the expressed enzyme.
4.3 Protocol 3: In Vitro Enzyme Assays
This protocol is for characterizing the kinetic properties of the biosynthetic enzymes.
-
Enzyme Preparation: Prepare a microsomal fraction from the moth pheromone glands, which will contain the membrane-bound elongases, desaturases, and reductases. Alternatively, use heterologously expressed and purified enzymes.
-
Assay Reaction: Set up a reaction mixture containing the enzyme preparation, the appropriate substrate (e.g., radiolabeled or fluorescently tagged), and necessary cofactors (e.g., malonyl-CoA, NADPH, acetyl-CoA).
-
Incubation and Termination: Incubate the reaction at an optimal temperature and for a set time, then stop the reaction (e.g., by adding a strong acid or base).
-
Product Quantification: Extract and quantify the product using techniques such as High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or a fluorescence detector.
-
Kinetic Analysis: Repeat the assay with varying substrate concentrations to determine the K_m and V_max of the enzyme.
Visualizations
5.1 Proposed Biosynthetic Pathway Diagram
Caption: Hypothetical biosynthesis of 13(E)-Brassidyl acetate.
5.2 Experimental Workflow for Enzyme Characterization
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two fatty acyl reductases involved in moth pheromone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Uncharted Territory of 13(E)-Brassidyl Acetate in Insect Chemical Communication: A Review of a Knowledge Gap
An extensive review of the scientific literature reveals a significant void in the understanding of 13(E)-Brassidyl acetate, also known as (E)-13-docosenyl acetate, and its potential role in insect chemical communication. Despite a thorough investigation into chemical databases and scholarly articles, no specific research, quantitative data, or established experimental protocols concerning the bioactivity of this long-chain acetate ester in insects have been identified. This document outlines the current state of knowledge regarding related compounds and highlights the absence of information on 13(E)-Brassidyl acetate, thereby identifying a potential area for future research in chemical ecology.
Introduction: The Prominence of Acetate Esters in Insect Communication
Insect chemical communication is a cornerstone of their behavior, mediating critical interactions such as mating, aggregation, alarm signaling, and host location. Among the vast array of semiochemicals, acetate esters represent a significant and well-studied class of insect pheromones, particularly sex pheromones in the order Lepidoptera (moths and butterflies). These compounds are typically derived from fatty acids and are characterized by their chain length, the position and geometry of double bonds, and the acetate functional group. The specificity of insect responses to these molecules is often remarkably high, with subtle variations in chemical structure leading to vastly different behavioral outcomes.
While numerous acetate esters with carbon chain lengths ranging from C10 to C18 have been identified as potent insect semiochemicals, the role of very long-chain esters, such as the C22 compound 13(E)-Brassidyl acetate, remains largely unexplored.
The Chemical Profile of 13(E)-Brassidyl Acetate
13(E)-Brassidyl acetate, systematically named (E)-13-docosenyl acetate, is a long-chain, mono-unsaturated acetate ester. Its chemical structure consists of a 22-carbon chain with a single double bond at the 13th carbon in the trans or (E) configuration, and an acetate group at one end. While commercially available for research purposes, its natural occurrence and biological functions, particularly in the context of insect communication, are not documented in published scientific literature.
The Knowledge Gap: Absence of Data and Protocols
A comprehensive search for data pertaining to the role of 13(E)-Brassidyl acetate in insect chemical communication yielded no specific results. Consequently, the core requirements for a detailed technical guide—quantitative data, experimental protocols, and signaling pathways—cannot be fulfilled for this specific compound.
Quantitative Data: There is no available data on the behavioral or electrophysiological responses of any insect species to 13(E)-Brassidyl acetate. Studies that would quantify attraction, repulsion, or other behavioral modifications are absent from the scientific record.
Experimental Protocols: No established methodologies for the synthesis, purification, and bioassay of 13(E)-Brassidyl acetate in an entomological context have been published. While general protocols for the study of other acetate pheromones exist, their applicability and efficacy for a C22 ester would require empirical validation.
Signaling Pathways: The molecular and neuronal pathways by which insects detect and process chemical signals are a subject of intensive research. However, without evidence of 13(E)-Brassidyl acetate eliciting a biological response, no associated signaling pathways have been investigated or proposed.
Context from Related Long-Chain Acetates
While information on 13(E)-Brassidyl acetate is non-existent, research on other long-chain acetate esters provides a framework for potential future investigations. For instance, various isomers of octadecadienyl acetate (C18) are known sex pheromones for several species of clearwing moths (Sesiidae). This indicates that insects can and do utilize acetate esters with relatively long carbon chains for chemical communication. However, the C22 chain of 13(E)-Brassidyl acetate is notably longer than that of most identified acetate pheromones.
Potential Avenues for Future Research
The complete absence of data on 13(E)-Brassidyl acetate presents a clear opportunity for novel research. A logical starting point would be to investigate its presence in the glandular extracts of insect species, particularly those that utilize other long-chain fatty acid derivatives for communication.
Should this compound be identified in an insect, the following experimental workflow could be adopted to elucidate its function:
Caption: A potential experimental workflow for investigating the role of 13(E)-Brassidyl acetate.
Conclusion
The topic of "the role of 13(E)-Brassidyl acetate in insect chemical communication" currently represents an uncharted area of scientific inquiry. While the broader family of acetate esters is critically important in this field, this specific very long-chain compound has not been the subject of published research. For researchers, scientists, and drug development professionals, this signifies not a lack of importance, but a potential frontier for discovery. The methodologies and knowledge gained from studies of other insect pheromones provide a robust foundation for exploring the biological significance of 13(E)-Brassidyl acetate and other very long-chain esters in the intricate world of insect chemical communication. Future research is required to determine if this compound is a silent molecule in the insect world or an undiscovered key to understanding new communication systems.
Unveiling the Behavioral Effects of 13(E)-Brassidyl Acetate: A Technical Guide to Bioassay Design and Interpretation
For Immediate Release
This technical guide provides a comprehensive overview of behavioral bioassays applicable to the study of 13(E)-Brassidyl acetate, a long-chain acetate with potential significance in chemical ecology and pest management. Tailored for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols, data presentation strategies, and visual frameworks for understanding the behavioral activity of this compound. While specific bioactivity data for 13(E)-Brassidyl acetate is not extensively published, this guide extrapolates from established methodologies used for structurally similar insect pheromones, such as those found in the Asian corn borer, Ostrinia furnacalis.
Core Principles of Behavioral Bioassays
Behavioral bioassays are fundamental to determining the biological relevance of a chemical signal. They are designed to elicit and quantify an organism's response to a specific stimulus. For potential pheromones like 13(E)-Brassidyl acetate, these assays can range from simple laboratory-based choice tests to complex field trapping studies. The primary goal is to establish a dose-dependent behavioral response, which may include attraction, repulsion, arrestment, or the initiation of a specific action sequence like mating behavior.
Experimental Protocols
A multi-tiered approach is recommended to thoroughly characterize the behavioral effects of 13(E)-Brassidyl acetate, starting with electrophysiological screening and progressing to whole-organism behavioral assays.
Electroantennography (EAG)
Objective: To determine if the insect antenna, the primary olfactory organ, can detect 13(E)-Brassidyl acetate.
Methodology:
-
An adult insect is prepared by carefully removing an antenna and mounting it between two electrodes.
-
A continuous stream of humidified, charcoal-filtered air is passed over the antenna.
-
A puff of air containing a known concentration of 13(E)-Brassidyl acetate, dissolved in a high-purity solvent like hexane, is introduced into the airstream.
-
The change in electrical potential across the antenna (the EAG response) is recorded.
-
A range of concentrations is tested to establish a dose-response curve. Control puffs with solvent alone are used to measure the baseline response.
Wind Tunnel Bioassay
Objective: To observe and quantify the upwind flight behavior of insects in response to a plume of 13(E)-Brassidyl acetate.
Methodology:
-
A laminar flow wind tunnel is used to create a consistent air current.
-
A point source releasing 13(E)-Brassidyl acetate at a controlled rate is placed at the upwind end of the tunnel.
-
Insects, typically males if a female sex pheromone is suspected, are released at the downwind end.
-
Behaviors are recorded and scored, including taking flight, upwind anemotaxis (oriented flight), casting (zigzagging flight), and landing at the source.
-
Different concentrations and blend ratios with other potential pheromone components can be tested.
Two-Choice Olfactometer Assay
Objective: To assess the preference or avoidance of insects to 13(E)-Brassidyl acetate in a controlled choice experiment.
Methodology:
-
One arm contains air passed over a dispenser with 13(E)-Brassidyl acetate, while the other arm(s) contain solvent controls.
-
An insect is introduced at the base of the olfactometer, and its choice of arm is recorded.
-
The time spent in each arm can also be measured to determine arrestment.
Field Trapping Studies
Objective: To evaluate the attractiveness of 13(E)-Brassidyl acetate under natural environmental conditions.
Methodology:
-
Traps (e.g., sticky traps or funnel traps) are baited with lures containing synthetic 13(E)-Brassidyl acetate.
-
Lures with different dosages and in combination with other compounds are deployed in the field.
-
Control traps baited with solvent alone are included.
-
The number of target insects captured in each trap is recorded over a set period.
Data Presentation
Quantitative data from these bioassays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Hypothetical Electroantennogram (EAG) Responses of Male Ostrinia furnacalis to 13(E)-Brassidyl Acetate
| Compound | Dosage (µg on filter paper) | Mean EAG Response (mV) ± SE |
| 13(E)-Brassidyl acetate | 0.1 | 0.2 ± 0.05 |
| 13(E)-Brassidyl acetate | 1 | 0.8 ± 0.1 |
| 13(E)-Brassidyl acetate | 10 | 1.5 ± 0.2 |
| 13(E)-Brassidyl acetate | 100 | 2.1 ± 0.3 |
| Hexane (Control) | - | 0.1 ± 0.02 |
| (Z)-12-Tetradecenyl acetate | 10 | 2.5 ± 0.4 |
Table 2: Hypothetical Wind Tunnel Behavioral Responses of Male Ostrinia furnacalis to Pheromone Lures
| Treatment | N | % Taking Flight | % Upwind Flight | % Source Contact |
| 13(E)-Brassidyl acetate (10 µg) | 50 | 30 | 10 | 2 |
| (Z)-12-Tetradecenyl acetate (10 µg) | 50 | 85 | 70 | 65 |
| Blend (1:1 ratio, 10 µg total) | 50 | 90 | 85 | 80 |
| Control (Hexane) | 50 | 15 | 2 | 0 |
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental setups and biological processes.
Electroantennography (EAG) Studies of 13(E)-Brassidyl Acetate: A Methodological and Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies required for conducting electroantennography (EAG) studies on 13(E)-Brassidyl acetate. While direct EAG research on this specific long-chain acetate ester is not currently available in published literature, this document serves as an in-depth procedural manual for researchers, scientists, and drug development professionals. It outlines a detailed experimental protocol, from insect model selection to data analysis, based on established EAG practices for analogous semiochemicals. This guide includes templates for data presentation and visual workflows to facilitate the design and implementation of future research into the electrophysiological activity of 13(E)-Brassidyl acetate in insects.
Introduction
13(E)-Brassidyl acetate is a long-chain unsaturated acetate ester. Compounds of this class are significant in insect chemical ecology, often functioning as sex pheromones or kairomones.[1][2] Electroantennography (EAG) is a fundamental technique in entomology and chemical ecology used to measure the electrical response of an insect's entire antenna to volatile chemical stimuli.[3] It provides a rapid and sensitive bioassay to determine if an insect's olfactory system can detect a specific compound, making it an indispensable tool for screening potential attractants, repellents, and other behavior-modifying chemicals.[4]
To date, a review of scientific literature reveals a gap in research specifically detailing the EAG responses of any insect species to 13(E)-Brassidyl acetate. This guide is therefore designed to provide the foundational knowledge and detailed protocols necessary to initiate such studies. The methodologies presented herein are synthesized from established best practices in EAG research on other lepidopteran pheromones and plant volatiles.
Principles of Electroantennography
The EAG technique measures the summed potential of all responding olfactory receptor neurons (ORNs) on an insect's antenna when exposed to an odorant.[3] The process involves placing electrodes at the base and tip of an excised or intact antenna. A controlled puff of air containing the volatile test compound is delivered over the antenna, and any resulting depolarization of the ORN membranes is recorded as a negative voltage deflection, known as the EAG response. The amplitude of this response is generally proportional to the number of neurons stimulated and the intensity of their response, providing a quantitative measure of the antenna's sensitivity to the compound.
Experimental Protocol for EAG Analysis of 13(E)-Brassidyl Acetate
This section details a comprehensive protocol for conducting EAG studies on 13(E)-Brassidyl acetate.
Insect Model Selection
Given that many lepidopteran species utilize long-chain acetate esters as sex pheromones, initial screening of 13(E)-Brassidyl acetate should focus on this order.[1][2][5] A prime candidate for initial investigation would be the Asian corn borer, Ostrinia furnacalis. Its pheromone blend consists of (Z)-12-tetradecenyl acetate and (E)-12-tetradecenyl acetate, which are structurally related C14 acetate esters.[6][7][8][9] This species is well-studied in EAG and behavioral assays, providing a robust baseline for comparison.[7][10] Other moth species known to respond to C16-C22 acetates would also be suitable candidates. Both male and female insects should be tested to identify sex-specific responses.
Materials and Reagents
-
Insect Saline Solution: (e.g., for moths) 9 g/L NaCl, 0.2 g/L KCl, 0.27 g/L CaCl₂·2H₂O, 4 g/L Glucose. Adjust pH to 7.2 with NaHCO₃.[4]
-
Electrodes: Silver wires (Ag/AgCl) and borosilicate glass capillaries.
-
Electrode Gel/Solution: The prepared insect saline solution.
-
Stimulus Compound: High-purity (>95%) 13(E)-Brassidyl acetate.
-
Solvent: Paraffin oil or hexane (for dissolving the test compound).
-
Control: The solvent used for dilutions.
Equipment Setup
-
Stereomicroscope
-
Micromanipulators (for electrode placement)
-
High-impedance DC amplifier
-
Data acquisition system (DAQ) and software
-
Air delivery system (for continuous and puffed airflow)
-
Stimulus controller (for precise puff timing)
-
Faraday cage (to shield from electrical noise)
Methodology
Step 1: Insect Preparation
-
Anesthetize an adult moth (2-3 days old) by chilling it on ice for a few minutes.
-
Carefully excise one antenna from the head using micro-scissors.
-
Immediately mount the excised antenna onto the reference electrode using conductive gel or by inserting the base into a saline-filled glass capillary electrode.
Step 2: Electrode Placement
-
The reference electrode, holding the base of the antenna, is fixed in place.
-
Using a micromanipulator, bring the recording electrode (a saline-filled glass capillary) into contact with the distal tip of the antenna. The tip of the antenna is typically cut to ensure a good electrical connection.[11]
Step 3: Stimulus Preparation and Delivery
-
Prepare serial dilutions of 13(E)-Brassidyl acetate in paraffin oil or hexane (e.g., ranging from 0.01 µg/µL to 100 µg/µL).
-
Apply 10 µL of a specific dilution onto a small piece of filter paper (e.g., 0.5 cm x 2 cm).
-
Insert the filter paper into a clean Pasteur pipette. This pipette serves as the stimulus cartridge.[12]
-
Mount the stimulus pipette so its tip is inserted into the main air tube, directed at the prepared antenna.
-
A continuous, charcoal-filtered, and humidified air stream (e.g., 0.5 L/min) is passed over the antenna.
-
The stimulus is delivered by injecting a controlled puff of air (e.g., 0.5 seconds, 0.2 L/min) through the stimulus pipette using a stimulus controller.
Step 4: Data Recording and Analysis
-
Record the baseline potential of the antenna for several seconds before stimulus delivery.
-
Deliver the stimulus puff and record the resulting voltage deflection.
-
Allow the antenna preparation to recover for at least 30-60 seconds between stimuli.
-
Present stimuli in ascending order of concentration, with a solvent control presented at the beginning and periodically throughout the experiment to check for preparation viability and adaptation.
-
The EAG response is measured as the maximum amplitude of the negative voltage deflection (in millivolts, mV) from the baseline.
-
Normalize responses by subtracting the average response to the solvent control.
Data Presentation
Quantitative data from EAG experiments should be presented in a clear, tabular format to allow for easy comparison of responses across different concentrations and between sexes. Below is a hypothetical table illustrating how such data could be structured for an EAG study of 13(E)-Brassidyl acetate on Ostrinia furnacalis.
Table 1: Hypothetical EAG Responses of Male and Female Ostrinia furnacalis to Varying Concentrations of 13(E)-Brassidyl Acetate.
| Stimulus Concentration (µg on filter paper) | Mean EAG Response (mV) ± SE (Male, n=10) | Mean EAG Response (mV) ± SE (Female, n=10) |
| Solvent Control (Paraffin Oil) | 0.05 ± 0.01 | 0.04 ± 0.01 |
| 0.1 µg | 0.15 ± 0.03 | 0.08 ± 0.02 |
| 1 µg | 0.45 ± 0.06 | 0.15 ± 0.04 |
| 10 µg | 0.98 ± 0.11 | 0.32 ± 0.05 |
| 100 µg | 1.42 ± 0.15 | 0.55 ± 0.08 |
| 1000 µg | 1.45 ± 0.18 | 0.58 ± 0.09 |
Note: Data are hypothetical and for illustrative purposes only. SE = Standard Error. Responses are normalized by subtracting the solvent control response.
Mandatory Visualizations
Experimental Workflow
The following diagram outlines the complete workflow for the proposed EAG experiment.
Conceptual Olfactory Signaling Pathway
This diagram illustrates a generalized signaling cascade within an insect olfactory receptor neuron following pheromone detection.
Conclusion and Future Directions
This guide provides a robust framework for initiating the first electrophysiological studies on 13(E)-Brassidyl acetate. While the protocol is detailed, researchers should optimize parameters such as solvent choice, stimulus duration, and recovery time for their specific insect model and laboratory conditions.
Positive EAG responses would be the first step in characterizing the biological relevance of 13(E)-Brassidyl acetate. Subsequent research should include:
-
Gas Chromatography-Electroantennographic Detection (GC-EAD): This technique can be used to identify if 13(E)-Brassidyl acetate is a component of a natural pheromone gland extract.
-
Single Sensillum Recording (SSR): To identify the specific types of olfactory sensilla and neurons that respond to the compound, providing higher resolution than EAG.
-
Behavioral Assays: Wind tunnel or field trapping experiments are essential to confirm if the EAG-active compound elicits a behavioral response, such as attraction or repulsion.
By following the methodologies outlined in this guide, researchers can begin to uncover the role of 13(E)-Brassidyl acetate in insect chemical communication, potentially leading to the development of new, targeted pest management tools.
References
- 1. Fatty Acid Origin of Insect Pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insect pheromones - Wikipedia [en.wikipedia.org]
- 3. Electroantennography - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sex pheromone components from asian corn borer,Ostrinia furnacalis (Hubner) (Lepidoptera: Pyralidae) in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Functional Studies of Sex Pheromone Receptors in Asian Corn Borer Ostrinia furnacalis [frontiersin.org]
- 8. Frontiers | Transcriptome Analysis of Ostrinia furnacalis Female Pheromone Gland: Esters Biosynthesis and Requirement for Mating Success [frontiersin.org]
- 9. akjournals.com [akjournals.com]
- 10. bioone.org [bioone.org]
- 11. Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
The Elusive Semiochemical: An In-Depth Search for the Evolutionary History of 13(E)-Brassidyl Acetate
Despite a comprehensive investigation into the role of 13(E)-Brassidyl acetate as a semiochemical, this technical guide must report a significant finding: a conspicuous absence of publicly available scientific literature to substantiate its role as a natural insect pheromone or to detail its evolutionary trajectory. This report outlines the extensive search conducted and the resulting lack of data to fulfill the requested in-depth analysis.
Initial and subsequent targeted searches for "13(E)-Brassidyl acetate" in the context of insect communication, pheromone blends, and biosynthesis have consistently yielded commercial product listings from chemical suppliers. These results confirm the existence and availability of the compound for research purposes but do not provide any evidence of its identification as a naturally occurring semiochemical in any specific insect species.
Further investigation into the pheromone composition of various lepidopteran species, including the pear leaf blister moth (Leucoptera malifoliella), which was explored as a potential candidate, revealed that its pheromone system is primarily composed of dimethylalkanes. Specifically, 5,9-dimethylheptadecane and 5,9-dimethyloctadecane have been identified as the major and minor components of its sex pheromone, respectively. At present, there is no scientific literature linking 13(E)-Brassidyl acetate to the pheromone blend of this or any other identifiable insect species.
The inquiry into the broader topics of pheromone evolution, biosynthesis, and experimental protocols provided a wealth of general knowledge. Research in chemical ecology has elucidated common biosynthetic pathways for moth pheromones, often involving fatty acid metabolism and a series of desaturation, chain-shortening, and reduction steps, followed by acetylation to form the final acetate esters. However, without the identification of a host insect for 13(E)-Brassidyl acetate, it is impossible to surmise its specific evolutionary or biosynthetic origins.
Methodological Approach to Information Retrieval
The investigation was conducted through a series of structured Google searches, including but not limited to:
-
"evolution of 13(E)-Brassidyl acetate as a semiochemical"
-
"13(E)-Brassidyl acetate biosynthesis pathway"
-
"insect species using 13(E)-Brassidyl acetate as pheromone"
-
"13(E)-Brassidyl acetate pheromone blend"
-
"synthesis and field trials of 13(E)-Brassidyl acetate"
This was followed by more targeted searches on insects known for unique pheromone structures in an attempt to find a potential match.
Conclusion
The core requirements of this technical guide—quantitative data summarization, detailed experimental protocols, and visualizations of signaling pathways—are contingent upon the existence of foundational research identifying 13(E)-Brassidyl acetate as a semiochemical. As this foundational information could not be located within the public domain of scientific literature, the creation of an in-depth technical guide on its evolution as a semiochemical is not feasible at this time.
It is possible that 13(E)-Brassidyl acetate is a very recently discovered component that has not yet been widely published, a synthetic analog used in specific research contexts not indexed by public search engines, or a misnomer for a different compound. Researchers, scientists, and drug development professionals interested in this specific molecule are encouraged to consult more specialized, non-public databases or to conduct primary research to establish its potential role in insect communication. Until such research is published, the evolutionary history of 13(E)-Brassidyl acetate as a semiochemical remains an open question.
The Potential of 13(E)-Brassidyl Acetate in Pest Management: A Review of Brassinosteroid-Mediated Effects
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
13(E)-Brassidyl acetate, an ester product within the broader class of brassinosteroids, represents an unexplored frontier in the development of novel pest control agents. While direct evidence of its insecticidal or repellent properties is currently absent from scientific literature, the well-documented role of brassinosteroids in plant-insect interactions provides a compelling, albeit complex, foundation for future investigation. This technical guide synthesizes the existing knowledge on brassinosteroids' influence on plant defense mechanisms and their structural similarity to insect hormones, offering a theoretical framework for the preliminary screening of 13(E)-Brassidyl acetate as a potential pest control agent. The focus remains on the indirect modulation of plant defenses, as current research indicates that brassinosteroids often enhance plant susceptibility to herbivores, highlighting a critical challenge to be addressed in the development of brassinosteroid-based pest management strategies.
Introduction to 13(E)-Brassidyl Acetate and Brassinosteroids
13(E)-Brassidyl acetate is an ester classified as a brassinosteroid. Brassinosteroids are a class of polyhydroxylated steroidal phytohormones that are essential for plant growth, development, and responses to stress. While their role in promoting plant growth is well-established, their interaction with insect pests is multifaceted and primarily indirect.
Currently, there is no publicly available research detailing the preliminary screening of 13(E)-Brassidyl acetate for direct pest control applications. Therefore, this guide will extrapolate from the known effects of other brassinosteroids to propose potential avenues of research and experimental designs.
Brassinosteroids and Plant Defense: An Indirect Approach to Pest Control
Research indicates that brassinosteroids are key regulators of the trade-off between plant growth and defense. In many instances, they have been shown to negatively regulate plant defenses against herbivores, thereby increasing susceptibility.
Interaction with Plant Hormone Signaling Pathways
Brassinosteroids can influence a plant's defense response by interacting with other crucial hormone signaling pathways, particularly the jasmonic acid (JA) and salicylic acid (SA) pathways.
-
Jasmonic Acid (JA) Pathway: The JA pathway is central to defense against necrotrophic pathogens and chewing insects. Some studies have shown that brassinosteroids can suppress JA-mediated defenses, leading to increased vulnerability to pests like the beet armyworm (Spodoptera exigua).
-
Salicylic Acid (SA) Pathway: The SA pathway is primarily involved in defense against biotrophic pathogens and some phloem-feeding insects. Brassinosteroids have been observed to suppress the SA pathway, which can increase a plant's susceptibility to insects such as the brown planthopper (Nilaparvata lugens).
This antagonistic relationship between brassinosteroids and plant defense pathways is a significant hurdle to overcome when considering their use in pest management. However, understanding these interactions is crucial for designing effective screening protocols.
The following diagram illustrates the conceptual relationship between brassinosteroids and key plant defense pathways.
Proposed Experimental Protocols for Preliminary Screening
Given the lack of direct data, a logical starting point for screening 13(E)-Brassidyl acetate would be to assess both its direct effects on pests and its indirect effects on plant-mediated defense.
Experiment 1: Direct Toxicity and Repellency Assays
This experiment aims to determine if 13(E)-Brassidyl acetate has any direct insecticidal or repellent properties.
Methodology:
-
Test Organisms: Select a panel of common insect pests, such as aphids (Aphis gossypii), spider mites (Tetranychus urticae), and fall armyworm larvae (Spodoptera frugiperda).
-
Compound Preparation: Prepare serial dilutions of 13(E)-Brassidyl acetate in an appropriate solvent (e.g., acetone with a surfactant).
-
Contact Toxicity Assay:
-
Apply a known concentration of the test solution to the dorsal thorax of adult insects or late-instar larvae.
-
Observe mortality at 24, 48, and 72-hour intervals.
-
Calculate the median lethal dose (LD50).
-
-
Feeding Assay:
-
Treat leaf discs with different concentrations of the test solution.
-
Place insects on the treated leaf discs and measure the feeding area or frass production over a set period.
-
Observe for any anti-feedant effects.
-
-
Repellency Assay:
-
Use a choice-based assay (e.g., a Y-tube olfactometer or treated filter paper in a petri dish) to determine if insects are repelled by the compound.
-
Calculate a repellency index.
-
-
Controls: Include a negative control (solvent only) and a positive control (a known insecticide).
Experiment 2: Indirect Effects via Host Plant Application
This experiment will evaluate how 13(E)-Brassidyl acetate application to a host plant affects its susceptibility to insect pests.
Methodology:
-
Plant Material: Use a model plant species such as Arabidopsis thaliana or a relevant crop plant like tomato (Solanum lycopersicum).
-
Compound Application: Treat plants with a solution of 13(E)-Brassidyl acetate via foliar spray or soil drench.
-
Insect Infestation: After a set period (e.g., 24 hours), introduce a known number of insect pests to both treated and control plants.
-
Data Collection:
-
Monitor insect population growth over time.
-
Assess plant damage using a visual scoring system.
-
Measure insect feeding preference in choice experiments between treated and untreated plants.
-
-
Molecular Analysis (Optional):
-
Harvest leaf tissue from treated and untreated plants after insect infestation.
-
Analyze the expression levels of key genes in the JA and SA pathways (e.g., LOX2, PDF1.2, PR-1) using quantitative PCR (qPCR) to understand the molecular basis of any observed effects.
-
The following workflow diagram outlines the proposed experimental approach.
Potential for Ecdysteroidal Activity
Brassinosteroids share a structural similarity with ecdysteroids, which are steroid hormones that govern molting and metamorphosis in insects. This structural analogy suggests a hypothetical mechanism of action where brassinosteroids could potentially interfere with insect development by acting as agonists or antagonists of ecdysteroid receptors. While this has been proposed, there is limited experimental evidence to support it. Screening for ecdysteroidal activity could involve assays that monitor insect development, such as molting success and time to pupation, in the presence of 13(E)-Brassidyl acetate.
Conclusion and Future Directions
The preliminary screening of 13(E)-Brassidyl acetate for pest control is an endeavor that currently lacks a foundation in published research. The information available on related brassinosteroids suggests that a direct insecticidal effect is unlikely, and their role in modulating plant defenses is complex, often leading to increased pest susceptibility.
Future research should focus on the following:
-
Structure-Activity Relationship Studies: Synthesizing and screening analogs of 13(E)-Brassidyl acetate to identify structural motifs that may reduce the suppression of plant defenses while retaining any potential direct anti-insect properties.
-
Synergistic Formulations: Investigating the potential of using 13(E)-Brassidyl acetate in combination with known insecticides or plant defense elicitors to enhance their efficacy.
-
Elucidation of Molecular Targets: If any direct effects on insects are observed, identifying the molecular targets of 13(E)-Brassidyl acetate will be crucial for understanding its mechanism of action and for rational drug design.
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of 13(E)-Brassidyl Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a representative method for the synthesis and purification of 13(E)-Brassidyl acetate, a long-chain unsaturated acetate. The protocols described herein are based on established stereoselective synthetic methodologies for analogous compounds and standard purification techniques for long-chain esters.
Synthesis of 13(E)-Brassidyl Acetate
The synthesis of 13(E)-Brassidyl acetate can be achieved through a multi-step process involving the formation of the C22 carbon backbone with a trans-double bond at the 13-position, followed by acetylation of the terminal hydroxyl group. A common and effective method for stereoselective synthesis of (E)-alkenes is the Wittig reaction, which will be the basis of the protocol outlined below.
1.1. Synthetic Strategy Overview
The overall synthetic strategy involves two key stages:
-
Stage 1: Wittig Reaction: Formation of the (E)-alkene backbone by reacting a C13 phosphonium ylide with a C9 aldehyde.
-
Stage 2: Acetylation: Conversion of the resulting 13(E)-brassenol to 13(E)-Brassidyl acetate.
1.2. Experimental Protocol: Synthesis of 13(E)-Brassenol via Wittig Reaction
This protocol details the formation of the C22 alcohol precursor.
Materials:
-
1-Bromotridecane
-
Triphenylphosphine
-
n-Butyllithium (n-BuLi) in hexanes
-
9-Hydroxynonanal
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of the Phosphonium Salt: In a round-bottom flask, dissolve triphenylphosphine in anhydrous toluene. Add 1-bromotridecane and reflux the mixture for 24 hours. Cool the reaction to room temperature, and collect the resulting white precipitate by filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield tridecyltriphenylphosphonium bromide.
-
Ylide Formation: Suspend the tridecyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to 0°C. Add n-butyllithium dropwise with stirring. Allow the reaction to warm to room temperature and stir for 1 hour, resulting in a characteristic orange-red ylide solution.
-
Wittig Reaction: Cool the ylide solution to -78°C. Dissolve 9-hydroxynonanal in anhydrous THF and add it dropwise to the ylide solution. Stir the reaction mixture at -78°C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 13(E)-brassenol.
1.3. Experimental Protocol: Acetylation of 13(E)-Brassenol
This protocol describes the conversion of the alcohol to the final acetate product.
Materials:
-
Crude 13(E)-brassenol
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude 13(E)-brassenol in a mixture of pyridine and DCM.
-
Add acetic anhydride dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 13(E)-Brassidyl acetate.
1.4. Quantitative Data: Synthesis
| Step | Product | Starting Material | Molar Ratio | Yield (%) | Purity (by GC) (%) |
| 1 | 13(E)-Brassenol | 9-Hydroxynonanal | 1 : 1.2 (Aldehyde:Ylide) | 75 | 85 |
| 2 | 13(E)-Brassidyl acetate | 13(E)-Brassenol | 1 : 1.5 (Alcohol:Ac₂O) | 92 | 80 |
Purification of 13(E)-Brassidyl Acetate
Purification of the crude product is essential to remove unreacted starting materials, byproducts, and any (Z)-isomer that may have formed. A multi-step purification protocol is recommended.
2.1. Purification Strategy Overview
-
Step 1: Flash Column Chromatography: To separate the target compound from non-polar and highly polar impurities.
-
Step 2: High-Performance Liquid Chromatography (HPLC) (Optional): For achieving very high purity, particularly for separating E/Z isomers.
-
Step 3: Final Characterization: To confirm the purity and identity of the final product.
2.2. Experimental Protocol: Purification
Materials:
-
Crude 13(E)-Brassidyl acetate
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
HPLC grade solvents (e.g., hexane, isopropanol)
Procedure:
-
Flash Column Chromatography:
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude 13(E)-Brassidyl acetate in a minimal amount of hexane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5% ethyl acetate in hexane).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
-
Purity Assessment:
-
Assess the purity of the combined fractions using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
If isomeric purity is not sufficient, proceed to HPLC purification.
-
-
HPLC Purification (Optional):
-
Utilize a normal-phase HPLC column.
-
Use an isocratic mobile phase of hexane and a small percentage of a polar solvent like isopropanol.
-
Inject the partially purified product and collect the peak corresponding to 13(E)-Brassidyl acetate.
-
Evaporate the solvent to obtain the highly purified product.
-
2.3. Quantitative Data: Purification
| Purification Step | Starting Purity (by GC) (%) | Final Purity (by GC) (%) | Recovery (%) |
| Flash Column Chromatography | 80 | 95-98 | 85 |
| HPLC (Optional) | 98 | >99.5 | 90 |
Visualized Workflows
Caption: Synthesis workflow for 13(E)-Brassidyl acetate.
Caption: Purification workflow for 13(E)-Brassidyl acetate.
Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of 13(E)-Brassidyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction to NMR Analysis of 13(E)-Brassidyl Acetate
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural characterization of organic molecules. For a long-chain unsaturated ester like 13(E)-Brassidyl acetate (the acetate ester of brassidyl alcohol, (E)-docos-13-en-1-ol), ¹H and ¹³C NMR provide critical information regarding its molecular structure. This includes confirming the presence of the acetate group, identifying the olefinic protons and carbons of the trans double bond, and characterizing the long aliphatic chain.
Molecular Structure of 13(E)-Brassidyl Acetate:
CH₃-(CH₂)₇-CH=CH-(CH₂)₁₂-O-C(O)-CH₃
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for 13(E)-Brassidyl acetate in chloroform-d (CDCl₃), a common solvent for NMR analysis of nonpolar compounds. These predictions are based on established chemical shift ranges for similar long-chain saturated and unsaturated esters.
Table 1: Predicted ¹H NMR Chemical Shifts for 13(E)-Brassidyl Acetate in CDCl₃
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (acetate) | ~2.05 | s | 3H |
| -CH₂-O- | ~4.05 | t | 2H |
| -CH=CH- (olefinic) | ~5.40 | m | 2H |
| -CH₂-CH= | ~2.01 | m | 4H |
| -(CH₂)n- (bulk methylene) | ~1.25 | br s | 30H |
| -CH₂-CH₂-O- | ~1.63 | p | 2H |
| CH₃ (terminal) | ~0.88 | t | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts for 13(E)-Brassidyl Acetate in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (carbonyl) | ~171.1 |
| -CH₂-O- | ~64.7 |
| -CH=CH- (olefinic) | ~130.5 |
| CH₃ (acetate) | ~21.0 |
| -CH₂-CH= | ~32.6 |
| -(CH₂)n- (bulk methylene) | ~29.7 - 29.2 |
| -CH₂-CH₂-O- | ~25.9 |
| -CH₂-CH₂-CH= | ~29.1 |
| -CH₂-CH₃ | ~22.7 |
| CH₃ (terminal) | ~14.1 |
Experimental Protocols
Detailed methodologies for sample preparation and NMR data acquisition are crucial for obtaining high-quality spectra.
3.1. Sample Preparation
Proper sample preparation is critical to avoid signal broadening and artifacts.
-
Sample Purity: Ensure the 13(E)-Brassidyl acetate sample is free of particulate matter and residual solvents.
-
Solvent Selection: Chloroform-d (CDCl₃) is the recommended solvent due to the waxy, nonpolar nature of the analyte.
-
Sample Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃. For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume is recommended.
-
Procedure:
-
Weigh the desired amount of 13(E)-Brassidyl acetate into a clean, dry vial.
-
Add the deuterated solvent and gently vortex or swirl to dissolve the sample completely.
-
If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
-
3.2. NMR Data Acquisition
The following parameters are recommended for a standard NMR spectrometer (e.g., 400 MHz).
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
3.3. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction algorithm.
-
Referencing: Reference the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm. Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Integration: Integrate all signals in the ¹H spectrum to determine the relative number of protons.
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows for the NMR analysis of 13(E)-Brassidyl acetate.
Caption: Workflow for NMR analysis of 13(E)-Brassidyl acetate.
Caption: Logical relationship of NMR analysis to structural data.
Application Notes and Protocols for Field Trapping with 13(E)-Brassidyl Acetate
Introduction
13(E)-Brassidyl acetate, also known as (E)-docos-13-enyl acetate, is a long-chain unsaturated ester. While the specific use of 13(E)-Brassidyl acetate as a sex pheromone or attractant for a particular insect species is not documented in the currently available scientific literature, this document provides a generalized protocol for field trapping experiments based on established methodologies for other lepidopteran and coleopteran species that utilize similar long-chain acetate esters as semiochemicals. This protocol is intended to serve as a foundational guide for researchers initiating studies to determine the potential attractancy of this compound to target insect pests.
Researchers should note that successful trapping requires the identification of a target species that responds to this specific compound. The following protocols are templates that must be adapted based on the biology and ecology of the insect species under investigation.
Data Presentation
As no specific field data for 13(E)-Brassidyl acetate is available, the following tables are presented as templates for data collection and organization.
Table 1: Trap Capture Data for [Target Insect Species] using 13(E)-Brassidyl Acetate Lures
| Lure Dosage (mg) | Trap Type | Mean No. of Captured Insects (± SE) | Trap Efficiency (%) |
| 0 (Control) | Delta | ||
| 0.1 | Delta | ||
| 0.5 | Delta | ||
| 1.0 | Delta | ||
| 0 (Control) | Funnel | ||
| 0.1 | Funnel | ||
| 0.5 | Funnel | ||
| 1.0 | Funnel |
Table 2: Influence of Trap Placement on Capture Rate of [Target Insect Species]
| Trap Height (m) | Habitat | Mean No. of Captured Insects (± SE) |
| 1.0 | Forest Edge | |
| 1.5 | Forest Edge | |
| 2.0 | Forest Edge | |
| 1.0 | Open Field | |
| 1.5 | Open Field | |
| 2.0 | Open Field |
Experimental Protocols
Protocol 1: Preparation of 13(E)-Brassidyl Acetate Lures
Materials:
-
13(E)-Brassidyl acetate (purity >95%)
-
High-purity hexane or other suitable solvent
-
Rubber septa, cotton wicks, or other controlled-release dispensers
-
Micropipettes
-
Fume hood
-
Vortex mixer
-
Forceps
Procedure:
-
Stock Solution Preparation: In a fume hood, prepare a stock solution of 13(E)-Brassidyl acetate in high-purity hexane. The concentration will depend on the desired lure dosages. For example, to prepare a 10 mg/mL solution, dissolve 100 mg of 13(E)-Brassidyl acetate in 10 mL of hexane.
-
Lure Loading: Using a micropipette, carefully apply the desired volume of the stock solution onto the chosen dispenser (e.g., rubber septum). For example, to load a lure with 1 mg of the compound, apply 100 µL of a 10 mg/mL stock solution.
-
Solvent Evaporation: Allow the solvent to evaporate completely from the dispenser in the fume hood for at least one hour.
-
Storage: Store the prepared lures in airtight, solvent-washed glass vials at -20°C until deployment in the field. Use forceps to handle lures to avoid contamination.
Protocol 2: Field Trapping Experiment Setup
Materials:
-
Prepared 13(E)-Brassidyl acetate lures
-
Control lures (dispensers treated with solvent only)
-
Insect traps (e.g., delta traps, funnel traps, sticky traps)
-
Stakes or hangers for trap deployment
-
GPS device for recording trap locations
-
Field notebook or data logger
Procedure:
-
Experimental Design: Employ a randomized complete block design to minimize the effects of spatial variability in the field. Each block should contain one of each treatment (different lure dosages and a control). The number of blocks will depend on the size of the study area and the desired statistical power.
-
Trap Selection: Choose a trap type that is appropriate for the target insect group. Delta traps are commonly used for moths, while funnel traps may be more suitable for beetles.
-
Trap Placement:
-
Deploy traps at a minimum distance of 20-50 meters from each other to prevent interference between lures.
-
Hang traps from stakes or tree branches at a height that is relevant to the flight behavior of the target species (e.g., 1-2 meters above ground level).
-
Record the GPS coordinates of each trap.
-
-
Lure Deployment: Place one lure inside each trap according to the experimental design. Handle lures with clean forceps to prevent cross-contamination.
-
Data Collection:
-
Check the traps at regular intervals (e.g., weekly).
-
Count and record the number of captured target insects in each trap.
-
Remove captured insects after each count.
-
Replace lures at appropriate intervals based on their expected field longevity (typically 4-6 weeks, but this needs to be determined empirically).
-
-
Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the effect of lure dosage and other factors on insect attraction.
Mandatory Visualization
Caption: Workflow for field trapping experiments with 13(E)-Brassidyl acetate.
Caption: Hypothesized signaling pathway for insect attraction to a pheromone.
Application of 13(E)-Brassidyl Acetate for Monitoring Insect Populations: A General Framework
Disclaimer: Publicly available scientific literature and databases do not currently contain specific information regarding the application of 13(E)-Brassidyl acetate as a pheromone for monitoring insect populations. The following application notes and protocols are presented as a generalized framework based on established methodologies for other long-chain acetate esters used as insect sex or aggregation pheromones. These protocols provide a scientifically sound approach for researchers to investigate the potential of 13(E)-Brassidyl acetate or similar novel compounds in insect population monitoring.
Introduction
Insect pheromones are highly specific chemical signals that play a crucial role in the communication between individuals of the same species. Acetate esters are a common class of compounds found in the pheromone blends of many insect species, particularly Lepidoptera (moths and butterflies) and Coleoptera (beetles). These compounds are often used in pest management programs for population monitoring, mass trapping, or mating disruption. This document outlines a general protocol for evaluating and utilizing a novel long-chain acetate ester, exemplified by 13(E)-Brassidyl acetate, for the purpose of monitoring a target insect population.
The successful application of a synthetic pheromone for insect monitoring relies on a systematic approach that includes laboratory bioassays to confirm activity, followed by field trials to optimize trapping parameters.
Hypothetical Quantitative Data Presentation
The efficacy of a pheromone lure is determined by comparing the number of target insects captured in traps baited with the test compound against control traps. The data should be collected over a specific period and replicated to ensure statistical validity. Below are examples of how such data would be structured.
Table 1: Trap Catch Data from a Dose-Response Field Test
| Lure Loading (mg) | Mean Trap Catch (insects/trap/week) ± SE |
| 0 (Control) | 1.2 ± 0.4 |
| 0.1 | 15.7 ± 2.1 |
| 0.5 | 35.4 ± 4.5 |
| 1.0 | 52.1 ± 6.3 |
| 2.0 | 50.8 ± 5.9 |
Table 2: Comparison of Different Trap Designs
| Trap Type | Mean Trap Catch (insects/trap/week) ± SE |
| Delta Trap | 48.9 ± 5.2 |
| Wing Trap | 39.5 ± 4.8 |
| Bucket Trap | 25.1 ± 3.9 |
Experimental Protocols
The following protocols are generalized for the evaluation of a new pheromone candidate like 13(E)-Brassidyl acetate.
Protocol 3.1: Preparation of Pheromone Lures
-
Materials: 13(E)-Brassidyl acetate (purity >95%), hexane (HPLC grade), rubber septa or other controlled-release dispensers, and a precision micropipette.
-
Procedure:
-
Prepare stock solutions of 13(E)-Brassidyl acetate in hexane at various concentrations (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL).
-
Using a micropipette, carefully load individual rubber septa with a precise volume of the stock solution to achieve the desired lure dosages (e.g., 0.1 mg, 0.5 mg, 1.0 mg).
-
Prepare control lures by loading septa with hexane only.
-
Allow the solvent to evaporate completely in a fume hood for at least one hour before deploying the lures in the field.
-
Store lures in airtight containers, away from light and heat, until use.
-
Protocol 3.2: Field Trapping Experiment
-
Materials: Pheromone lures (including controls), insect traps of a chosen design (e.g., delta traps), and a suitable field location with a known or suspected population of the target insect.
-
Experimental Design:
-
Establish a grid of traps in the field, with a minimum distance of 20-30 meters between traps to avoid interference.
-
Use a randomized complete block design to account for spatial variability in the insect population.
-
Deploy the traps at a height and in a habitat appropriate for the target insect species.
-
-
Procedure:
-
Place one pheromone lure inside each trap.
-
Check the traps at regular intervals (e.g., weekly) to count and remove the captured insects.
-
Replace the lures at appropriate intervals based on their expected field life (typically 4-6 weeks, but this needs to be determined for the specific compound).
-
Continue the experiment for a predetermined period, covering a significant portion of the insect's flight season.
-
-
Data Analysis:
-
Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments (lure dosages, trap types).
-
Visualizations
Diagram 1: Experimental Workflow for Pheromone Evaluation
Caption: Workflow for field evaluation of a new pheromone candidate.
Diagram 2: Generalized Insect Olfactory Signaling Pathway
Caption: A simplified model of an insect olfactory signaling pathway.
Application Note: Quantification of 13(E)-Brassidyl Acetate in Pheromone Gland Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
13(E)-Brassidyl acetate is a long-chain acetate ester that has been identified as a component of the sex pheromone blend in various insect species. The precise quantification of this and other pheromone components within the gland is crucial for understanding the chemical ecology of the insect, developing effective pest management strategies based on mating disruption or mass trapping, and for quality control in the production of synthetic pheromone lures. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like 13(E)-Brassidyl acetate from complex biological matrices.[1] This document provides a detailed protocol for the extraction and quantitative analysis of 13(E)-Brassidyl acetate from insect pheromone glands.
Principle of the Method
The quantification of 13(E)-Brassidyl acetate is achieved by solvent extraction from dissected pheromone glands, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). An internal standard (IS) is added to the extract to correct for variations in sample preparation and instrument response. A calibration curve is generated using synthetic standards of 13(E)-Brassidyl acetate to allow for accurate quantification of the analyte in the biological sample. The amount of pheromone is then typically expressed in nanograms (ng) per individual gland.
Experimental Protocols
I. Materials and Reagents
-
Solvents: High-purity n-Hexane (GC grade or equivalent).
-
Standards:
-
Synthetic 13(E)-Brassidyl acetate (purity >95%).
-
Internal Standard (IS): Pentadecyl acetate (15:OAc) or a similar compound not present in the natural extract.
-
-
Insects: Virgin female insects at the peak of their calling (pheromone-releasing) behavior.
-
Glassware: 2 mL glass vials with PTFE-lined caps, glass inserts (e.g., 200 µL), microliter syringes, fine-tipped forceps, and dissecting scissors.
-
Equipment:
-
Dissecting microscope.
-
Vortex mixer.
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
II. Pheromone Gland Extraction
The most common method for obtaining a comprehensive profile of pheromones is through direct solvent extraction of the pheromone-producing gland.[1]
-
Dissection: Anesthetize a virgin female insect by chilling it at -20°C for 5 minutes.
-
Under a dissecting microscope, carefully excise the terminal abdominal segments containing the pheromone gland using fine-tipped forceps and scissors.
-
Immediately transfer the excised gland into a 200 µL glass insert within a 2 mL vial. For accurate quantification, it is recommended to process glands individually.
III. Sample Preparation for GC-MS Analysis
-
Extraction: To the vial containing the gland, add a precise volume (e.g., 50 µL) of n-hexane.[1] Gently crush the gland against the vial wall with a clean glass rod to ensure complete extraction.[1]
-
Internal Standard Spiking: Add a known amount of the internal standard to the extract. For example, add 5 µL of a 10 ng/µL solution of pentadecyl acetate to achieve a final concentration of 50 ng in the extract.
-
Incubation: Cap the vial tightly and let it stand at room temperature for at least 30 minutes to allow the pheromones to fully dissolve.[1]
-
Storage: If not analyzed immediately, store the extracts at -20°C or lower to prevent degradation and solvent evaporation.[1]
IV. GC-MS Analysis
-
Calibration Curve Preparation:
-
Prepare a series of calibration standards containing known concentrations of synthetic 13(E)-Brassidyl acetate (e.g., 1, 5, 10, 25, 50, 100 ng/µL) in hexane.
-
Spike each calibration standard with the same concentration of the internal standard used for the gland extracts.
-
Inject each standard into the GC-MS to generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.[1]
-
-
Instrument Parameters (Example):
-
Gas Chromatograph: Agilent 6890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar non-polar capillary column.[1]
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 minutes at 280°C.[1]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 40-500) for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
-
-
-
Sample Analysis:
-
Inject 1-2 µL of the prepared pheromone gland extract into the GC-MS system.
-
V. Data Analysis and Quantification
-
Identification: Identify the peaks for 13(E)-Brassidyl acetate and the internal standard in the chromatogram based on their retention times and mass spectra compared to the synthetic standards.
-
Integration: Integrate the peak areas for both the analyte and the internal standard.
-
Calculation:
-
Calculate the peak area ratio of 13(E)-Brassidyl acetate to the internal standard.
-
Using the linear regression equation from the calibration curve, determine the concentration of 13(E)-Brassidyl acetate in the extract.
-
Calculate the absolute amount (in nanograms) of 13(E)-Brassidyl acetate per pheromone gland.
-
Data Presentation
Quantitative data should be summarized in a clear, tabular format to allow for easy comparison between individual samples or treatment groups.
| Sample ID | 13(E)-Brassidyl Acetate (ng/gland) | Other Pheromone Components (ng/gland) | Total Pheromone (ng/gland) | % Composition of 13(E)-Brassidyl Acetate |
| Female 1 | 25.4 | 10.2 | 35.6 | 71.3% |
| Female 2 | 28.1 | 11.5 | 39.6 | 71.0% |
| Female 3 | 22.9 | 9.8 | 32.7 | 70.0% |
| Mean | 25.5 | 10.5 | 36.0 | 70.8% |
| SEM | 1.5 | 0.9 | 2.0 | 0.4% |
Table 1: Example quantification of 13(E)-Brassidyl acetate and other components from individual pheromone gland extracts. Data is hypothetical and for illustrative purposes.
Visualizations
Caption: Experimental workflow for pheromone quantification.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 13(E)-Brassidyl Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 13(E)-Brassidyl acetate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 13(E)-Brassidyl acetate, which typically involves the acetylation of 13(E)-Brassidyl alcohol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Reagents: The acetylating agent (e.g., acetic anhydride, acetyl chloride) may have degraded due to moisture. The starting alcohol may be impure. 2. Ineffective Catalyst: The acid or base catalyst may be of poor quality or used in an incorrect amount. For enzymatic reactions, the lipase may be denatured. 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Use freshly opened or purified reagents. Ensure the starting 13(E)-Brassidyl alcohol is of high purity by techniques such as distillation or chromatography. 2. Use a fresh, high-purity catalyst. Optimize the catalyst loading through small-scale trial reactions. For enzymatic reactions, ensure proper storage and handling of the lipase. 3. Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by TLC or GC. |
| Low Yield (<50%) | 1. Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or unfavorable equilibrium. 2. Side Reactions: Undesirable side reactions may be consuming the starting material or product. For example, using acyl halides can lead to the formation of alkyl halides or ethers.[1] 3. Product Loss During Workup: The product may be lost during extraction, washing, or purification steps. | 1. Extend the reaction time and monitor for further conversion. To drive the equilibrium towards the product, consider using an excess of the acetylating agent or removing byproducts (e.g., water or acetic acid) as they form. 2. If using acyl halides, add a mild, non-nucleophilic base like pyridine or triethylamine to neutralize the generated acid and suppress side reactions.[1] Consider a milder acetylating agent like acetic anhydride. 3. Ensure proper phase separation during extractions. Minimize the number of transfer steps. Optimize the chromatography conditions (e.g., solvent system, column packing) to ensure good separation and recovery. |
| Presence of Impurities in the Final Product | 1. Unreacted Starting Material: Incomplete conversion will leave unreacted 13(E)-Brassidyl alcohol in the product mixture. 2. Byproduct Formation: As mentioned, side reactions can generate impurities. 3. Isomerization of the Double Bond: Although less common with standard acetylation, harsh conditions (e.g., strong acid/base, high temperatures) could potentially cause isomerization of the (E)-double bond to the (Z)-isomer. | 1. Drive the reaction to completion as described above. Purify the final product using column chromatography or distillation. 2. Use milder reaction conditions and appropriate reagents to minimize side reactions. 3. Use moderate reaction temperatures and avoid strong acids or bases if possible. Analyze the product by NMR or GC to check for the presence of the (Z)-isomer. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Starting Material: The acetate product and the starting alcohol may have similar polarities, making chromatographic separation difficult. 2. Formation of Emulsions During Workup: The long hydrocarbon chain can lead to the formation of stable emulsions during aqueous workup. | 1. Use a multi-component solvent system for column chromatography to improve separation. Consider derivatizing the unreacted alcohol to a more polar compound before chromatography. 2. Add a small amount of brine (saturated NaCl solution) to the aqueous layer to help break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 13(E)-Brassidyl acetate?
A1: The most common and straightforward method is the acetylation of 13(E)-Brassidyl alcohol using an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is often catalyzed by an acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a base (e.g., pyridine, DMAP).
Q2: How can I improve the yield of the acetylation reaction?
A2: To improve the yield, consider the following:
-
Use a slight excess (1.2-1.5 equivalents) of the acetylating agent to drive the reaction to completion.
-
Use a catalyst to increase the reaction rate. For base-catalyzed reactions, DMAP is highly efficient.[2]
-
Ensure anhydrous (dry) conditions , as water can hydrolyze the acetylating agent and the product.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Optimize the reaction temperature. While higher temperatures can increase the rate, they may also lead to side reactions.
Q3: Are there alternative, milder methods for this synthesis?
A3: Yes, enzymatic acetylation using a lipase (e.g., Candida antarctica lipase B) is a very mild and selective method. This approach avoids harsh acidic or basic conditions, which can be beneficial for sensitive substrates. Another mild method is transesterification using a large excess of ethyl acetate as both the solvent and acetyl source, often catalyzed by a solid base like sodium hydroxide.[3]
Q4: My final product is an oil, but I expected a solid. Is this normal?
A4: The physical state of 13(E)-Brassidyl acetate at room temperature can depend on its purity. While some long-chain acetates are solids, the presence of even small amounts of impurities can result in an oil or a waxy solid with a low melting point. It is also possible that the (Z)-isomer, erucyl acetate, which is a liquid, is present as an impurity.
Q5: How do I confirm the stereochemistry of the double bond in my final product?
A5: The stereochemistry of the double bond can be confirmed using ¹H NMR spectroscopy. The coupling constant (J-value) for the vinyl protons in the (E)-isomer is typically larger (around 15 Hz) than that for the (Z)-isomer (around 10 Hz).
Experimental Protocols
Protocol 1: Acetylation using Acetic Anhydride and DMAP
This protocol describes a common and high-yielding method for the acetylation of long-chain alcohols.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 13(E)-Brassidyl alcohol (1 equivalent) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reagents: Add 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution, followed by the slow, dropwise addition of acetic anhydride (1.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting alcohol is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 13(E)-Brassidyl acetate.
Protocol 2: Enzymatic Acetylation using Lipase
This protocol offers a milder alternative to chemical catalysis.
-
Preparation: In a flask, dissolve 13(E)-Brassidyl alcohol (1 equivalent) in a nonpolar organic solvent such as hexane or toluene.
-
Addition of Reagents: Add vinyl acetate (3-5 equivalents), which serves as the acetyl donor. Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), to the mixture (typically 10-20% by weight of the alcohol).
-
Reaction: Stir the mixture at a slightly elevated temperature (e.g., 40-50°C). The reaction is often slower than chemical methods and may require 24-48 hours. Monitor the progress by GC or TLC.
-
Workup: Once the reaction is complete, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Purification: Evaporate the solvent and excess vinyl acetate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.
Data Presentation
Table 1: Comparison of Acetylation Methods for Long-Chain Alcohols
| Method | Acetylating Agent | Catalyst | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Method A | Acetic Anhydride | DMAP | 2-4 hours | >90% | High yield, fast reaction | Requires anhydrous conditions, DMAP is toxic |
| Method B | Acetyl Chloride | Pyridine | 1-3 hours | 85-95% | Fast reaction, readily available reagents | Generates corrosive HCl, potential for side reactions[1] |
| Method C | Acetic Acid | Sulfuric Acid | 6-12 hours | 60-80% | Inexpensive reagents | Reversible reaction, lower yield, requires water removal |
| Method D | Vinyl Acetate | Immobilized Lipase | 24-48 hours | >95% | Mild conditions, high selectivity, reusable catalyst | Slower reaction, more expensive catalyst |
Visualizations
Caption: Experimental workflow for the synthesis of 13(E)-Brassidyl acetate.
Caption: Troubleshooting flowchart for low yield in 13(E)-Brassidyl acetate synthesis.
References
"degradation and stability of 13(E)-Brassidyl acetate in the field"
Disclaimer: Specific field stability and degradation data for 13(E)-Brassidyl acetate is limited in publicly available literature. The information provided in this guide is based on established principles for the degradation and stability of long-chain acetate esters, a class of compounds to which 13(E)-Brassidyl acetate belongs, and is intended to serve as a general reference for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the degradation of 13(E)-Brassidyl acetate in the field?
A1: The stability of 13(E)-Brassidyl acetate in a field setting is primarily influenced by environmental factors. Key factors include:
-
UV Radiation: Sunlight, particularly UV radiation, can lead to photodegradation of the acetate ester.
-
Temperature: Higher temperatures increase the volatility and can accelerate the degradation rate of the compound.[1]
-
Oxidation: Exposure to air can lead to oxidation, especially at the double bond within the molecule.
-
Hydrolysis: The presence of moisture, influenced by humidity and rainfall, can lead to the hydrolysis of the ester bond, converting the acetate back to its corresponding alcohol and acetic acid.
-
pH: The pH of the soil or plant surface can influence the rate of hydrolysis.
-
Microbial Degradation: Microorganisms present in the soil and on plant surfaces can metabolize the compound.
Q2: How does the choice of dispenser material affect the stability and release rate of 13(E)-Brassidyl acetate?
A2: The dispenser is critical for protecting the pheromone from rapid degradation and for controlling its release into the environment.[2] Different materials, such as rubber septa, polyethylene vials, or specialized polymers, have varying levels of porosity and chemical inertness that affect the release rate and protect the compound from environmental factors like UV light and moisture.[2]
Q3: What is the expected field life of a 13(E)-Brassidyl acetate lure?
A3: The effective field life can vary significantly, from a few weeks to several months, depending on the dispenser type, environmental conditions, and the specific formulation.[1] It is crucial to adhere to the manufacturer's recommendations and to monitor the efficacy of the lures over time.[1]
Q4: How should 13(E)-Brassidyl acetate lures be stored before use?
A4: To maintain their integrity, lures should be stored in a cool, dark, and dry environment.[2] Refrigeration or freezing in the original sealed packaging is often recommended to minimize premature release and degradation of the pheromone.[2]
Troubleshooting Guides
Issue 1: Low or No Bioactivity Observed in Field Trials
| Possible Cause | Troubleshooting Steps |
| Degraded Pheromone Lure | - Verify the expiration date of the lures. - Ensure lures were stored correctly (cool, dark, sealed).[2] - Replace with a new, properly stored lure. |
| Environmental Conditions | - Check for extreme temperatures, high winds, or heavy rainfall that could be affecting the pheromone plume.[1] - Position traps to account for prevailing wind direction to ensure proper plume formation.[3] |
| Improper Trap Placement | - Ensure traps are placed at the correct height and location for the target species.[4] - Avoid placing traps in areas with strong air currents, such as near large fans or vents.[1] |
| Lure Contamination | - Always handle lures with clean gloves or forceps to avoid contamination with foreign scents.[2] |
Issue 2: Inconsistent Results Between Replicates
| Possible Cause | Troubleshooting Steps |
| Variable Environmental Microclimates | - Ensure that replicate traps are placed in locations with similar environmental conditions (e.g., sun exposure, vegetation cover). |
| Inconsistent Lure Handling | - Standardize the procedure for handling and deploying lures across all replicates. |
| Edge Effects | - Be mindful of "edge effects" in the experimental plot; place traps away from the immediate borders of the field if possible. |
Data Presentation
Table 1: Hypothetical Half-life of 13(E)-Brassidyl Acetate on Different Surfaces Under Simulated Field Conditions
| Surface | Temperature | UV Exposure | Estimated Half-life (Days) |
| Glass Plate (Inert) | 25°C | High | 5 |
| Glass Plate (Inert) | 25°C | Low (Shaded) | 15 |
| Leaf Surface (Cotton) | 25°C | High | 3 |
| Sandy Loam Soil | 25°C | High | 4 |
Note: This table presents hypothetical data for illustrative purposes, based on general knowledge of pheromone degradation.
Table 2: Effect of Temperature on the Release Rate from a Polyethylene Vial Dispenser
| Temperature | Relative Release Rate |
| 15°C | Low |
| 25°C | Medium |
| 35°C | High |
Note: This table provides a generalized summary. Actual release rates will depend on the specific dispenser and pheromone formulation.[2]
Experimental Protocols
Protocol 1: Field Stability Assessment of 13(E)-Brassidyl Acetate
-
Objective: To determine the degradation rate of 13(E)-Brassidyl acetate under field conditions.
-
Materials: 13(E)-Brassidyl acetate lures, forceps, storage containers, analytical standards, organic solvents (e.g., hexane, acetone), solid-phase extraction (SPE) cartridges, GC-MS system.
-
Procedure:
-
Deploy a set of lures in the field in the desired experimental setup.
-
Retrieve a subset of lures at predetermined time intervals (e.g., 0, 7, 14, 21, and 28 days).
-
For each retrieved lure, extract the remaining 13(E)-Brassidyl acetate using an appropriate organic solvent (e.g., hexane).
-
Perform a clean-up step if necessary, for example, using solid-phase extraction (SPE) to remove interfering substances.[5]
-
Quantify the amount of 13(E)-Brassidyl acetate in the extract using a calibrated GC-MS system.[5]
-
Plot the concentration of 13(E)-Brassidyl acetate remaining in the lure versus time to determine its degradation profile.
-
Protocol 2: Analysis of 13(E)-Brassidyl Acetate Residues in Soil
-
Objective: To quantify the concentration of 13(E)-Brassidyl acetate in soil samples from the experimental field.
-
Materials: Soil sampling cores, collection bags, acetone, hexane, anhydrous sodium sulfate, rotary evaporator, SPE cartridges, GC-MS system.
-
Procedure:
-
Collect soil samples from the top 5-10 cm of the soil profile at various locations within the field.
-
Air-dry the soil samples and sieve them to remove large debris.
-
Extract a known weight of soil with a mixture of acetone and hexane.[5]
-
Filter the extract and dry it using anhydrous sodium sulfate.
-
Concentrate the extract using a rotary evaporator.
-
Perform a clean-up of the concentrated extract using SPE cartridges to remove matrix interferences.
-
Analyze the final extract by GC-MS to identify and quantify 13(E)-Brassidyl acetate.
-
Visualizations
Caption: Major degradation pathways for 13(E)-Brassidyl acetate in the field.
Caption: Workflow for assessing the field stability of 13(E)-Brassidyl acetate.
Caption: Troubleshooting decision tree for low bioactivity in field trials.
References
Technical Support Center: Optimizing 13(E)-Brassidyl Acetate Concentration in Lures
Aimed at: Researchers, scientists, and professionals in drug development, this guide provides a comprehensive framework for optimizing the concentration of long-chain fatty acid acetates, such as 13(E)-Brassidyl acetate, in insect lures. Due to the limited specific public data on 13(E)-Brassidyl acetate, this document focuses on established principles and methodologies for pheromone lure optimization that can be readily adapted.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for 13(E)-Brassidyl acetate in a new lure?
A1: For a novel or sparsely documented compound, a good starting point is a dose-response study. This typically involves a logarithmic series of concentrations (e.g., 1 µg, 10 µg, 100 µg, 1000 µg) loaded onto the dispenser. This range is broad enough to identify a bioactive window, from the threshold of detection to potential repellency at high concentrations.
Q2: How does the choice of dispenser material affect the pheromone concentration and its release?
A2: The dispenser material is critical as it dictates the release rate of the pheromone. Common materials like rubber septa and polyethylene vials have different porosities and chemical inertness, which can significantly alter how long the lure is effective.[4] The design of the dispenser also plays a role in protecting the pheromone from environmental degradation.[5] It is advisable to test different dispensers to find the one that provides a steady release rate for the desired field life of the lure.
Q3: What is the proper method for storing 13(E)-Brassidyl acetate and prepared lures?
A3: Both the pure compound and the prepared lures should be stored in a cool, dark, and dry environment.[4] To minimize degradation and prevent the premature release of the pheromone, refrigeration or freezing in original, sealed packaging is ideal.[4]
Q4: Is it acceptable to handle the lures with bare hands?
A4: No, you should always use gloves or tweezers when handling pheromone lures.[4][6] This prevents contamination from oils, scents, or other chemicals on your skin, which could reduce the lure's effectiveness.[4]
Q5: How frequently should the lures be replaced in the field?
A5: Lure longevity can vary from a few weeks to several months, depending on the specific formulation, dispenser, and environmental conditions.[7] It is important to adhere to the manufacturer's guidelines, if available, and to monitor trap captures for any significant drop, which would signal the need for a replacement.[4][6]
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps |
| Low or No Trap Captures | - Incorrect Pheromone Concentration: The concentration may be too low to be attractive or so high that it's repellent. - Lure Contamination: Handling without gloves can transfer repellent chemicals.[4] - Improper Trap Placement: Traps might be in a location with low insect traffic or strong competing odors.[4][7] - Environmental Factors: High winds can disrupt the pheromone plume.[7] | - Conduct a Dose-Response Study: Test a range of concentrations to find the optimal one. - Follow Handling Protocols: Always use gloves when handling lures.[4] - Optimize Trap Deployment: Research the best trap type and placement (height, distance from vegetation) for your target species.[4] |
| High Variability in Trap Captures | - Inconsistent Lure Preparation: Variations in the amount of pheromone loaded into each lure. - "Flash-Off" Effect: A very high initial release of pheromone when a new lure is deployed.[8][9] - Environmental Heterogeneity: Differences in wind, temperature, and habitat across the study site. | - Standardize Lure Preparation: Ensure precise and consistent loading of the pheromone. - Pre-age Lures: Air out new lures for at least 24 hours before field deployment to allow for a more stable release rate.[8][9] - Randomized Block Design: Use this experimental design to account for environmental variability. |
| Attraction of Non-Target Species | - Pheromone Blend Lacks Specificity: The single component (13(E)-Brassidyl acetate) may attract other species. - Contamination of Lures: Cross-contamination during preparation or storage. | - Test Pheromone Blends: The addition of minor components can sometimes increase specificity.[5][10][11] - Ensure Proper Handling and Storage: Store different types of lures separately and handle with clean gloves. |
Experimental Protocols
Protocol 1: Dose-Response Field Experiment
Objective: To determine the optimal concentration of 13(E)-Brassidyl acetate for attracting the target insect species.
Methodology:
-
Preparation of Lures:
-
Prepare a stock solution of 13(E)-Brassidyl acetate in a high-purity solvent (e.g., hexane).
-
Create a logarithmic series of dilutions to achieve the desired doses (e.g., 1 µg, 10 µg, 100 µg, 1000 µg per lure).
-
Apply a precise volume of each dilution to an inert dispenser (e.g., rubber septum).
-
Include a solvent-only control.
-
Allow the solvent to evaporate completely in a fume hood.
-
-
Experimental Design:
-
Select a suitable field site with a known population of the target insect.
-
Use a randomized complete block design with multiple replicates (at least 4-5) of each treatment (concentration) and the control.
-
Space traps sufficiently far apart (e.g., 20-50 meters) to avoid interference.
-
-
Data Collection and Analysis:
-
Deploy the baited traps in the field.
-
Check traps at regular intervals and record the number of target insects captured.
-
Continue the experiment for a predetermined period.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to identify the most effective concentration.[12][13]
-
Protocol 2: Lure Longevity Study
Objective: To evaluate the field life of the optimized 13(E)-Brassidyl acetate lure.
Methodology:
-
Lure Preparation: Prepare a batch of lures with the optimal concentration determined from the dose-response experiment.
-
Field Deployment:
-
Deploy the lures in traps at the beginning of the study.
-
At set intervals (e.g., weekly), collect a subset of the aged lures from the field.
-
Simultaneously, monitor the trap catch of a separate set of lures to correlate residual pheromone with attractiveness.
-
-
Residual Pheromone Analysis:
-
Data Analysis:
-
Plot the average amount of pheromone remaining in the lures against time (in weeks).
-
Correlate the decline in residual pheromone with any significant decrease in trap captures.
-
Data Presentation
Table 1: Example Results of a Dose-Response Study
| Concentration (µ g/lure ) | Mean Trap Catch (± SE) |
| 0 (Control) | 2.5 ± 0.8 |
| 1 | 15.2 ± 2.1 |
| 10 | 45.8 ± 5.6 |
| 100 | 88.3 ± 9.4 |
| 1000 | 52.1 ± 6.3 |
Table 2: Example Data from a Lure Longevity Study
| Lure Age (weeks) | Mean Residual Pheromone (µg ± SE) | Mean Weekly Trap Catch (± SE) |
| 0 | 100.0 ± 2.5 | 90.5 ± 8.7 |
| 1 | 85.2 ± 3.1 | 85.1 ± 7.9 |
| 2 | 68.9 ± 2.8 | 79.8 ± 8.2 |
| 3 | 51.5 ± 2.2 | 65.4 ± 7.1 |
| 4 | 35.7 ± 1.9 | 40.2 ± 5.5 |
| 5 | 20.3 ± 1.5 | 18.9 ± 3.6 |
| 6 | 8.1 ± 0.9 | 5.3 ± 1.8 |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 13(E)-Brassidyl acetate,标准品,CAS号:2692623-47-3 | CAS:2692623-47-3 | 瑞达恒辉 [henghuimall.com]
- 3. CheMondis Marketplace [chemondis.com]
- 4. benchchem.com [benchchem.com]
- 5. fs.usda.gov [fs.usda.gov]
- 6. youtube.com [youtube.com]
- 7. Mistakes to avoid - pheromone monitoring program [insectslimited.com]
- 8. researchgate.net [researchgate.net]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Bot Verification [thejaps.org.pk]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Trap Capture Rates with 13(E)-Brassidyl Acetate
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 13(E)-Brassidyl acetate for insect trapping experiments. While specific data for 13(E)-Brassidyl acetate is limited, this guide leverages established principles for long-chain acetate ester pheromones, commonly used for Lepidoptera (moths and butterflies), to address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is 13(E)-Brassidyl acetate and what is its likely application in research?
13(E)-Brassidyl acetate is a long-chain acetate ester. In the context of entomological research, molecules with similar structures often function as sex pheromones for various insect species, particularly within the order Lepidoptera. Therefore, it is most likely intended for use as a lure in traps for monitoring or mass trapping of a specific, yet to be identified, target insect species.
Q2: I am not catching any insects with my 13(E)-Brassidyl acetate-baited traps. What are the most common reasons for this?
There are several potential reasons for zero captures, ranging from experimental setup to environmental factors. The most common issues include:
-
Incorrect Target Species: The target insect may not be present in the trapping area, or 13(E)-Brassidyl acetate may not be the primary pheromone component for the intended species.
-
Improper Lure Handling: Contamination of the lure during handling can repel insects.[1]
-
Suboptimal Trap Placement: The height, location, and density of traps are critical for success.[2][3][4]
-
Environmental Conditions: Extreme temperatures, high winds, and heavy rain can all negatively impact insect flight and pheromone dispersal.[5][6]
-
Inactive Lure: The pheromone may have degraded due to improper storage or exceeded its field life.
Q3: How can I determine the optimal lure loading dose for 13(E)-Brassidyl acetate?
The optimal dose is species-specific and often requires empirical testing. A general approach is to test a range of concentrations. Unlike some pheromones where a higher dose is always better, some species, like the Oriental Fruit Moth, can be repelled by concentrations that are too high.[7] A dose-response experiment is recommended to determine the most effective loading for your target species.
Q4: What type of trap should I use for a long-chain acetate pheromone like 13(E)-Brassidyl acetate?
The ideal trap design depends on the flight behavior of the target insect.[2] For moths, common trap types include:
-
Delta Traps: These are generally effective for a wide range of moth species and are easy to use.
-
Funnel Traps: These are often more robust and can be more effective for larger moths or in situations where high numbers of captures are expected.[4]
-
Bucket Traps: These are also used for mass trapping and can be very effective for certain species.[8]
It is advisable to test different trap designs to find the most efficient one for your specific application.
Troubleshooting Guides
Issue 1: Low or No Trap Captures
This is the most common issue encountered in pheromone trapping studies. Follow this step-by-step guide to diagnose and resolve the problem.
Troubleshooting Workflow for Low/No Captures
Caption: A step-by-step workflow for troubleshooting low or no captures in pheromone traps.
| Potential Cause | Recommended Action |
| Incorrect Target Species or Phenology | Confirm the presence of the target species in the trapping area through literature review or consultation with local experts. Ensure trapping coincides with the known flight period of the adult insects. |
| Lure Contamination or Degradation | Always handle lures with gloves or clean forceps to avoid contamination with foreign odors.[1] Store lures in a cool, dark place, preferably refrigerated or frozen, as recommended by the manufacturer. Do not store lures with other chemicals. |
| Suboptimal Trap Placement | Research the optimal trap height and location for your target species or a closely related one. Generally, traps for flying insects should be placed at the height of their typical flight path.[2][4] Avoid placing traps in areas with strong competing odors or in locations with excessive wind. |
| Incorrect Trap Density | Placing too many traps in a small area can lead to "pheromone pollution," making it difficult for insects to locate a single trap.[9] Conversely, too few traps may not effectively sample the population. |
| Unfavorable Environmental Conditions | Monitor local weather conditions. Most insects have an optimal temperature range for flight activity.[5][6] High winds can disrupt the pheromone plume, and heavy rain can halt insect activity. |
| Ineffective Trap Design | The design of the trap can significantly influence capture rates.[3] If possible, test different trap types (e.g., Delta vs. Funnel) to determine which is most effective for your target species. |
Issue 2: Inconsistent Capture Rates
Fluctuations in capture rates can make data interpretation difficult.
| Potential Cause | Recommended Action |
| Variable Environmental Conditions | Record temperature, humidity, wind speed, and rainfall throughout the experimental period. This will help to correlate capture data with environmental variables. |
| Inconsistent Lure Release Rate | Pheromone release can be affected by temperature and airflow.[10] Consider using a dispenser designed for a more stable release rate. If a high initial "flash-off" is suspected, airing the lure for 24 hours before deployment may provide a more consistent release.[11][12] |
| Trap Saturation | In areas with high pest populations, the sticky surface of the trap can become saturated with insects, preventing further captures.[9] Check and replace traps regularly, especially during peak flight periods. |
| Predation | Predators such as ants, spiders, or birds may remove captured insects from traps. Check traps for signs of predation and consider using a trap design that offers more protection. |
Experimental Protocols
Protocol 1: Determining the Optimal Lure Loading Dose
Objective: To identify the most attractive concentration of 13(E)-Brassidyl acetate for the target insect species.
Materials:
-
A minimum of four sets of traps (e.g., Delta or Funnel traps).
-
Lure dispensers (e.g., rubber septa).
-
13(E)-Brassidyl acetate standard.
-
Appropriate solvent for dilution (e.g., hexane).
-
Gloves and forceps.
-
Field notebook or data logger.
Methodology:
-
Prepare a series of lure loadings by diluting the 13(E)-Brassidyl acetate standard in the chosen solvent. A typical range to test for a new compound might be 10 µg, 100 µg, 1 mg, and 10 mg per dispenser.
-
Include a solvent-only control to account for any attraction to the dispenser material itself.
-
Using clean gloves and forceps, load the dispensers with the different concentrations. Allow the solvent to evaporate completely in a fume hood.
-
Deploy the traps in the field in a randomized block design. Each block should contain one trap of each concentration, including the control.
-
Separate blocks by a sufficient distance to prevent interference between treatments.
-
Check the traps at regular intervals (e.g., every 2-3 days) and record the number of target insects captured in each trap.
-
Continue the experiment for the expected duration of the insect's flight period.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in capture rates between the different loading doses.
Protocol 2: Comparing the Efficacy of Different Trap Designs
Objective: To determine the most effective trap design for capturing the target insect species when baited with 13(E)-Brassidyl acetate.
Materials:
-
At least two different types of insect traps (e.g., Delta, Funnel, Bucket).
-
Optimally loaded 13(E)-Brassidyl acetate lures (determined from Protocol 1).
-
Gloves and forceps.
-
Field notebook or data logger.
Methodology:
-
Bait each trap type with a lure containing the optimal loading dose of 13(E)-Brassidyl acetate.
-
Deploy the different trap types in the field using a paired or randomized block design.
-
Ensure traps are placed at the same height and in similar microhabitats.
-
Check the traps regularly and record the number of captured insects for each trap type.
-
After a set period, rotate the positions of the trap types to account for any location-specific effects.
-
Analyze the capture data to identify the most effective trap design.
Experimental Workflow for Trap Optimization
Caption: A logical workflow for optimizing pheromone trap parameters.
Data Presentation
Since specific quantitative data for 13(E)-Brassidyl acetate is not available, the following tables provide a template for how to structure your experimental data for clear comparison.
Table 1: Example Data for Lure Loading Dose Experiment
| Lure Loading Dose | Replicate 1 (Captures) | Replicate 2 (Captures) | Replicate 3 (Captures) | Mean Captures | Standard Deviation |
| Control (Solvent Only) | 0 | 1 | 0 | 0.33 | 0.58 |
| 10 µg | 5 | 7 | 6 | 6.00 | 1.00 |
| 100 µg | 15 | 12 | 18 | 15.00 | 3.00 |
| 1 mg | 25 | 28 | 22 | 25.00 | 3.00 |
| 10 mg | 18 | 20 | 16 | 18.00 | 2.00 |
Table 2: Example Data for Trap Design Comparison Experiment
| Trap Design | Replicate 1 (Captures) | Replicate 2 (Captures) | Replicate 3 (Captures) | Mean Captures | Standard Deviation |
| Delta Trap | 22 | 25 | 20 | 22.33 | 2.52 |
| Funnel Trap | 35 | 38 | 32 | 35.00 | 3.00 |
| Bucket Trap | 30 | 28 | 33 | 30.33 | 2.52 |
References
- 1. museumpests.net [museumpests.net]
- 2. Factors affecting pheromone-baited trap capture of male Coleophora deauratella, an invasive pest of clover in Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcp.modares.ac.ir [jcp.modares.ac.ir]
- 4. OPM Manual - 9. Pheromone trapping - Forest Research [forestresearch.gov.uk]
- 5. Influence of abiotic factors on mass capturing of lepidopterous moths by sex pheromone traps - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 8. bioone.org [bioone.org]
- 9. Mistakes to avoid - pheromone monitoring program [insectslimited.com]
- 10. benchchem.com [benchchem.com]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. researchgate.net [researchgate.net]
"isomerization of 13(E)-Brassidyl acetate during synthesis or storage"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13(E)-Brassidyl acetate. The information provided addresses potential issues related to its synthesis, storage, and the risk of isomerization to its (Z)-isomer.
Frequently Asked Questions (FAQs)
Q1: What is 13(E)-Brassidyl acetate and why is its isomeric purity important?
13(E)-Brassidyl acetate is an unsaturated long-chain ester. The "13(E)" designation refers to the stereochemistry of the double bond at the 13th carbon position, indicating a trans configuration. In many biological and pharmaceutical applications, the specific geometry of the double bond is crucial for the molecule's activity and function. The (Z)-isomer, with a cis configuration, may have different biological properties or could be considered an impurity. Therefore, maintaining high isomeric purity of the (E)-isomer is critical for reproducible and reliable experimental results.
Q2: What are the main factors that can cause the isomerization of 13(E)-Brassidyl acetate to its (Z)-isomer?
Isomerization of the (E)-double bond to the more thermodynamically stable (Z)-isomer can be induced by several factors during synthesis and storage. These include:
-
Heat: Elevated temperatures can provide the energy needed to overcome the rotational barrier of the double bond, leading to isomerization.[1][2][3]
-
Light: Exposure to light, particularly UV light, can promote isomerization.[4][5][6]
-
Acids and Bases: Traces of acid or base catalysts can facilitate the equilibration of the (E) and (Z) isomers.[7][8]
-
Metal Catalysts: Residual transition metal catalysts from synthetic steps can promote isomerization.[9][10][11][12]
-
Oxygen: The presence of oxygen can lead to the formation of radicals, which can initiate isomerization.[2]
Q3: How should I properly store 13(E)-Brassidyl acetate to minimize isomerization?
To maintain the isomeric integrity of 13(E)-Brassidyl acetate, proper storage is essential. Based on general guidelines for unsaturated lipids, the following conditions are recommended:[13][14][15][16]
-
Temperature: Store at or below -16°C. For solutions in organic solvents, -20°C is recommended.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by using amber glass vials or by storing in the dark.
-
Form: For unsaturated lipids, it is recommended to store them dissolved in a suitable organic solvent rather than as a powder to prevent hydrolysis and oxidation.[15]
-
Container: Use glass containers with Teflon-lined caps to avoid contamination from plasticizers.
Troubleshooting Guides
Synthesis & Purification
Q4: I synthesized 13(E)-Brassidyl acetate, but my analysis shows a significant amount of the (Z)-isomer. What could have gone wrong during the synthesis?
Isomerization during synthesis can occur at several stages. Consider the following potential causes:
-
Reaction Conditions:
-
High Temperatures: If your reaction required heating, the temperature might have been too high or the reaction time too long, leading to thermal isomerization.[1][2][3]
-
Acidic or Basic Reagents: The use of strong acids or bases in your reaction can catalyze isomerization.[7][8] If possible, use milder reagents or ensure complete neutralization during workup.
-
Catalyst Choice: If a transition metal catalyst was used, some metals are known to promote alkene isomerization.[9][10][11][12] Consider using a catalyst known for high stereoselectivity.
-
-
Workup Procedure:
-
Acidic or Basic Washes: Incomplete neutralization of acidic or basic washes can leave residual catalysts that promote isomerization during subsequent steps.
-
Prolonged Exposure to Air: Oxygen can contribute to radical-mediated isomerization.[2] Ensure your workup is performed promptly and consider de-gassing your solvents.
-
Q5: I am having trouble separating the (E) and (Z) isomers of Brassidyl acetate by column chromatography. What can I do to improve the separation?
Separating E/Z isomers of long-chain esters can be challenging due to their similar polarities. Here are some strategies:
-
Stationary Phase:
-
Standard Silica Gel: While separation on standard silica is possible, it often requires careful optimization of the mobile phase.
-
Silver Nitrate Impregnated Silica Gel (AgNO₃-SiO₂): This is a highly effective method for separating unsaturated compounds. The silver ions interact differently with the π-electrons of the cis and trans double bonds, leading to better separation.
-
-
Mobile Phase:
-
Use a non-polar solvent system, such as hexane/ethyl acetate or hexane/diethyl ether, with a very shallow gradient of the more polar solvent.
-
For AgNO₃-SiO₂, a mobile phase of hexane with a small amount of a slightly more polar solvent like toluene or dichloromethane is often effective.
-
Storage & Handling
Q6: I have been storing my 13(E)-Brassidyl acetate according to the recommended conditions, but I still observe an increase in the (Z)-isomer over time. What else could be the problem?
If you are following the general storage guidelines and still observing isomerization, consider these possibilities:
-
Purity of the Sample: The initial sample may have contained trace impurities that are catalyzing the isomerization. Re-purification of your sample might be necessary.
-
Solvent Purity: The solvent used for storage might contain impurities (e.g., peroxides in ethers) that can initiate degradation and isomerization. Use high-purity, peroxide-free solvents.
-
Repeated Freeze-Thaw Cycles: Frequent warming and cooling of the sample can accelerate degradation. It is best to aliquot the sample into smaller, single-use vials.
-
Headspace in the Vial: A large headspace in the vial allows for a greater presence of oxygen. If possible, use smaller vials that are nearly full or backfill with an inert gas before sealing.
Quantitative Data on Isomerization
Table 1: Thermal Isomerization of Oleic Acid and its Methyl Ester
| Compound | Temperature (°C) | Time | Isomerization (%) | Catalyst | Reference |
| Methyl Oleate | 250 | 1 min | 33 | Acid Clay | [17] |
| Methyl Oleate | 250 | 2 min | 55 | Acid Clay | [17] |
| Oleic Acid | 90-120 | - | Isomerization begins | Oxygen | [2] |
| Vegetable Oils | 180-230 | 360 min | Significant increase in trans fatty acids | - | [1][3] |
Table 2: Factors Influencing Fatty Acid Stability
| Factor | Effect on Unsaturated Fatty Acids | Mitigation Strategy | Reference |
| Temperature | Increased degradation and isomerization | Store at ≤ -16°C | [13][14][16] |
| Light | Promotes photo-oxidation and isomerization | Store in the dark/amber vials | [4][5][6] |
| Oxygen | Leads to oxidation and radical formation | Store under inert gas (N₂ or Ar) | [13][14] |
| pH | Acid or base catalysis of isomerization | Ensure neutral pH | [7][8] |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of (E)-Alkenyl Acetates (General Method)
This protocol is a general method adapted from the synthesis of (E)-alkenyl acetates using alkenylboron compounds, which is known to proceed with high stereoselectivity.[18][19]
-
Preparation of the (E)-alkenylboronic ester: Start with the corresponding alkyne and perform a hydroboration reaction that yields the (E)-alkenylboronic ester with high stereochemical purity.
-
Acetoxylation:
-
In a round-bottom flask under an inert atmosphere, dissolve the (E)-alkenylboronic ester in anhydrous DMF.
-
Add sodium iodide (NaI) and (diacetoxyiodo)benzene (PhI(OAc)₂).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC.
-
-
Workup:
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, preferably with a silver nitrate-impregnated stationary phase for optimal separation of any potential (Z)-isomer.
Protocol 2: Quantification of (E)/(Z) Isomers by GC-MS
This protocol is based on established methods for analyzing geometric isomers of fatty acid methyl esters.[20][21][22][23][24]
-
Derivatization (if necessary): If starting from the corresponding carboxylic acid, convert it to the methyl ester (FAME) for better volatility and chromatographic performance. A mild method, such as using acetyl chloride in methanol at room temperature, is recommended to prevent isomerization during derivatization.[20][22]
-
GC-MS Analysis:
-
Column: Use a highly polar capillary column, such as one with a biscyanopropyl polysiloxane stationary phase (e.g., SP-2560, CP-Sil 88), which is effective in separating geometric isomers.
-
Injection: Use a split/splitless injector.
-
Oven Program: Start at a low temperature (e.g., 100°C) and use a slow temperature ramp to ensure good separation of the isomers.
-
MS Detection: Use electron ionization (EI) and scan a suitable mass range or use selected ion monitoring (SIM) for higher sensitivity and specificity.
-
-
Quantification: Integrate the peak areas of the (E) and (Z) isomers. The relative percentage of each isomer can be calculated from the peak areas, assuming similar response factors. For accurate quantification, calibration with pure standards of each isomer is recommended if available.
Visualizations
Caption: Stereoselective synthesis workflow for 13(E)-Brassidyl Acetate.
Caption: Factors influencing the isomerization of 13(E)-Brassidyl Acetate.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigating the Thermal Stability of Omega Fatty Acid-Enriched Vegetable Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. youtube.com [youtube.com]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00449A [pubs.rsc.org]
- 11. Mechanistic Studies of Pd(II)-Catalyzed E/Z Isomerization of Unactivated Alkenes: Evidence for a Monometallic Nucleopalladation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tsapps.nist.gov [tsapps.nist.gov]
- 15. benchchem.com [benchchem.com]
- 16. Effects of Different Storage Conditions on Lipid Stability in Mice Tissue Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US3065248A - Process for isomerization of oleic acid and its derivatives - Google Patents [patents.google.com]
- 18. Stereoselective synthesis of enol acetates by the reaction of alkenylboronates with (diacetoxyiodo)benzene and sodium iodide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 19. Stereoselective synthesis of enol acetates by the reaction of alkenylboronates with (diacetoxyiodo)benzene and sodium iodide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 20. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. sciex.com [sciex.com]
- 24. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]
"interference from other compounds in 13(E)-Brassidyl acetate analysis"
Welcome to the technical support center for the analysis of 13(E)-Brassidyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to potential interference from other compounds during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the GC-MS analysis of 13(E)-Brassidyl acetate?
Interference in the analysis of 13(E)-Brassidyl acetate can arise from several sources, broadly categorized as:
-
Structurally Similar Compounds: Molecules with similar chemical properties to 13(E)-Brassidyl acetate can co-elute from the gas chromatography (GC) column, leading to overlapping peaks and inaccurate quantification.
-
Matrix Effects: Complex biological samples, such as insect extracts, contain a wide variety of compounds that can interfere with the analysis.[1][2][3] These matrix components can affect the ionization efficiency of the target analyte in the mass spectrometer, leading to either enhancement or suppression of the signal.
-
Sample Preparation and Handling: Contaminants introduced during sample extraction, solvent impurities, and degradation of the analyte can all lead to interfering peaks in the chromatogram.
-
Instrumental Factors: Issues such as column bleed, septum bleed, and contaminated injection port liners can introduce extraneous peaks into the analysis.[4]
Q2: Which specific compounds are known to interfere with 13(E)-Brassidyl acetate analysis?
While specific interferents can vary depending on the sample matrix, the following classes of compounds are common culprits:
-
Isomers of Brassidyl Acetate: The geometric isomer, (Z)-13-Brassidyl acetate, and positional isomers of the double bond are the most likely interferents due to their very similar mass spectra and retention times. Specialized GC columns and optimized temperature programs are often required for their separation.
-
Other Long-Chain Acetate Esters: Insect pheromone blends and cuticular lipids often contain a variety of long-chain acetate esters.[5][6] These can have similar retention times and fragmentation patterns to 13(E)-Brassidyl acetate.
-
Long-Chain Fatty Acids and Alcohols: These are common components of insect cuticular lipids and can sometimes co-elute with or have fragment ions that overlap with those of 13(E)-Brassidyl acetate.[5][6]
-
Hydrocarbons: Saturated and unsaturated hydrocarbons are abundant in insect cuticular extracts and can be a source of background noise and, in some cases, co-eluting peaks.[5][6]
-
Plasticizers and Other Contaminants: Phthalates and other plasticizers can be introduced from lab equipment (e.g., vials, pipette tips) and solvents. These are common contaminants in trace analysis.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram
Question: I am observing extra peaks in my GC-MS chromatogram that are interfering with the peak for 13(E)-Brassidyl acetate. How can I identify and eliminate them?
Troubleshooting Steps:
-
Analyze a Solvent Blank: Inject a sample of the solvent used for your sample preparation. This will help identify any peaks originating from the solvent itself or from contaminants in the GC system (e.g., septum bleed, column bleed).
-
Review Sample Preparation Procedure:
-
Check for Contamination: Ensure all glassware is scrupulously clean. Use high-purity solvents and reagents.
-
Minimize Plasticware: Avoid the use of plastic containers and pipette tips where possible, as these can leach plasticizers.
-
-
Optimize Chromatographic Method:
-
Temperature Program: Adjust the GC oven temperature program to improve the separation of co-eluting peaks. A slower ramp rate can often enhance resolution.
-
Column Selection: Consider using a different GC column with a different stationary phase polarity to alter the elution order of compounds. For separating isomers, highly polar ionic liquid columns can be effective.[7][8]
-
-
Mass Spectral Analysis:
-
Library Search: Perform a mass spectral library search (e.g., NIST, Wiley) on the unknown peaks to tentatively identify them.
-
Examine Fragment Ions: Carefully examine the mass spectra of the interfering peaks. Common contaminants like siloxanes (from column bleed) and phthalates have characteristic fragment ions.
-
Issue 2: Inaccurate Quantification of 13(E)-Brassidyl Acetate
Question: The quantitative results for my 13(E)-Brassidyl acetate samples are inconsistent and seem to be affected by the sample matrix. What can I do to improve accuracy?
Troubleshooting Steps:
-
Assess Matrix Effects:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for signal enhancement or suppression caused by the matrix.[1][2][3]
-
Standard Addition: For complex matrices, the method of standard additions can be used to correct for matrix effects.
-
-
Improve Sample Cleanup:
-
Solid-Phase Extraction (SPE): Use SPE to remove interfering matrix components. The choice of sorbent will depend on the nature of the interferences. For lipid-rich samples, a silica-based or aminopropyl-bonded silica sorbent can be effective.
-
Gel Permeation Chromatography (GPC): GPC can be used to separate lipids and other high-molecular-weight interferences from the smaller pheromone molecules.
-
-
Use an Internal Standard:
-
Selection: Choose an internal standard with similar chemical properties and retention time to 13(E)-Brassidyl acetate, but one that is not present in the sample. A deuterated analog of the analyte is an ideal choice.
-
Application: Add a known amount of the internal standard to all samples and calibration standards early in the sample preparation process to correct for variations in extraction efficiency and instrument response.
-
Quantitative Data Summary
The following table summarizes potential interfering compounds and their typical mass spectral fragments, which can aid in their identification.
| Compound Class | Common Examples | Key Mass Spectral Fragments (m/z) | Potential for Interference |
| Long-Chain Acetates | (Z)-13-Brassidyl acetate, other C18-C24 acetates | M-60 (loss of acetic acid), characteristic alkyl fragments | High (co-elution and similar fragmentation) |
| Long-Chain Fatty Acids | Palmitic acid, Stearic acid, Oleic acid | M-18 (loss of water), M-45 (loss of COOH) | Moderate (potential for co-elution) |
| Long-Chain Alcohols | 1-Docosanol, other C18-C24 alcohols | M-18 (loss of water), M-31 (loss of CH2OH) | Moderate (potential for co-elution) |
| Hydrocarbons | n-Alkanes (C20-C30), Alkenes | Characteristic clusters of ions separated by 14 amu (CH2) | Low to Moderate (can contribute to baseline noise) |
| Phthalate Plasticizers | Dibutyl phthalate (DBP), Di(2-ethylhexyl) phthalate (DEHP) | 149 (characteristic base peak for many phthalates) | High (common lab contaminant) |
| Polysiloxanes | From GC column bleed | 73, 207, 281, 355 | High (common background ions) |
Experimental Protocols
Protocol 1: General GC-MS Analysis of 13(E)-Brassidyl Acetate
-
Sample Preparation (Solvent Extraction):
-
Excise the pheromone gland or collect the cuticular extract in a vial containing 100 µL of high-purity hexane.
-
Agitate the vial for 5 minutes.
-
Transfer the hexane extract to a clean autosampler vial.
-
Add an internal standard if required.
-
-
GC-MS Instrumentation:
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used. For isomer separation, a more polar column may be necessary.
-
Injector: Splitless injection at 250 °C.
-
Oven Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-550.
-
-
Data Analysis:
-
Identify 13(E)-Brassidyl acetate based on its retention time and comparison of its mass spectrum to a reference standard.
-
Quantify using the peak area relative to a calibration curve or an internal standard.
-
Visualizations
Caption: Experimental workflow for the analysis of 13(E)-Brassidyl acetate.
Caption: Troubleshooting logic for interference in 13(E)-Brassidyl acetate analysis.
References
- 1. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS [mdpi.com]
- 5. Cuticular lipids of insects as potential biofungicides: methods of lipid composition analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rose-ibadai.repo.nii.ac.jp [rose-ibadai.repo.nii.ac.jp]
- 7. Gas chromatographic separation of docosenoic acid positional isomers on an SLB-IL100 ionic liquid column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Electroantennography (EAG) with Synthetic Pheromones
Frequently Asked Questions (FAQs)
Q1: What is the expected EAG response amplitude for a long-chain acetate like 13(E)-Brassidyl acetate?
A1: The EAG response amplitude can vary significantly based on several factors including the insect species, the concentration of the stimulus, the physiological state of the antenna, and the specifics of the experimental setup. For novel compounds, it is crucial to perform dose-response experiments to determine the range of activity.
Q2: What is the best solvent to use for dissolving 13(E)-Brassidyl acetate for EAG experiments?
A2: Long-chain esters like 13(E)-Brassidyl acetate are typically soluble in non-polar organic solvents. Hexane is a commonly used solvent for preparing pheromone stimuli.[1] It is crucial to use a high-purity solvent to avoid contamination and to always run a solvent-only control to ensure the solvent itself does not elicit an antennal response.
Q3: How can I be sure the EAG response I'm seeing is a true olfactory signal and not an artifact?
A3: To validate your EAG responses, you should:
-
Use Controls: Always include a negative control (solvent only) and a positive control (a known EAG-active compound for the insect species).[2]
-
Check for Dose-Dependency: A genuine olfactory response will typically show a dose-dependent increase in amplitude with increasing stimulus concentration.
-
Ensure Antenna Viability: At the end of an experiment, re-test with the positive control to confirm the antenna is still responsive.[2]
Q4: How long should an antenna preparation remain viable for EAG recordings?
A4: The viability of an antennal preparation can vary from minutes to over an hour. Factors influencing longevity include the insect species, the skill of the preparation, the hydration of the antenna, and the recording conditions. Continuous monitoring of the baseline and periodic application of a standard control compound can help assess the health of the preparation.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| No EAG Response | - Antenna is not viable.- Incorrect electrode placement.- Stimulus concentration is too low.- The compound is not active for the tested insect species. | - Prepare a fresh antenna.- Ensure good contact between the electrodes and the antenna.[3]- Perform a dose-response experiment with a wide range of concentrations.- Test with a known active compound to verify the setup is working. |
| High Background Noise | - Poor electrical grounding.- Interference from nearby electrical equipment.- Electrodes are not properly shielded. | - Ensure all components of the EAG setup are properly grounded.- Turn off unnecessary electrical equipment in the vicinity.- Use a Faraday cage to shield the preparation. |
| Signal Drifting | - Changes in the electrical properties of the electrodes.- Drying of the antennal preparation.- Temperature fluctuations. | - Allow electrodes to stabilize in the saline solution before recording.- Ensure a continuous flow of humidified air over the antenna.[3]- Maintain a stable ambient temperature. |
| Inconsistent Responses | - Inconsistent stimulus delivery.- Antenna habituation or fatigue.- Degradation of the stimulus compound. | - Use a stimulus delivery system that provides consistent puff volume and duration.- Allow sufficient time between stimuli for the antenna to recover.- Prepare fresh stimulus solutions regularly. |
Quantitative Data Presentation
Due to the lack of specific data for 13(E)-Brassidyl acetate, the following table presents an illustrative example of a dose-response dataset for a hypothetical long-chain ester pheromone.
| Concentration (µg/µL) | Mean EAG Response (mV) | Standard Deviation (mV) |
| 0 (Solvent Control) | 0.1 | 0.05 |
| 0.001 | 0.3 | 0.1 |
| 0.01 | 0.8 | 0.2 |
| 0.1 | 1.5 | 0.4 |
| 1 | 2.5 | 0.6 |
| 10 | 2.6 | 0.5 |
Experimental Protocols
Detailed Methodology for a Standard EAG Experiment
-
Insect Preparation:
-
Anesthetize an adult insect (e.g., by chilling).
-
Immobilize the insect on a platform using wax or a specialized holder, ensuring the head and antennae are accessible.
-
For a whole-insect preparation, insert the reference electrode into the head or an eye. For an excised antenna, carefully remove an antenna at its base and mount it between the two electrodes.[4]
-
-
Electrode Preparation and Placement:
-
Use glass capillary electrodes filled with a suitable saline solution (e.g., Ringer's solution).[3][4]
-
The recording electrode makes contact with the distal tip of the antenna, while the reference electrode is in contact with the base of the antenna or the head.[5][6] A small amount of conductive gel can improve the connection.[4]
-
-
Stimulus Preparation and Delivery:
-
Prepare a stock solution of 13(E)-Brassidyl acetate in a high-purity solvent (e.g., hexane).
-
Create a serial dilution to obtain a range of concentrations for dose-response testing.
-
Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip and insert it into a Pasteur pipette.
-
Deliver a puff of purified, humidified air through the pipette, directed at the antenna. The duration and flow rate of the air puff should be precisely controlled.[1]
-
-
Data Recording and Analysis:
-
The potential difference between the electrodes is amplified by a high-impedance amplifier.[6]
-
The signal is digitized and recorded using data acquisition software.
-
The EAG response is measured as the maximum amplitude of the negative voltage deflection from the baseline.
-
Subtract the average response to the solvent control from the responses to each stimulus concentration.
-
Visualizations
Caption: A generalized workflow for an electroantennography (EAG) experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 3. ockenfels-syntech.com [ockenfels-syntech.com]
- 4. benchchem.com [benchchem.com]
- 5. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 6. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
"troubleshooting inconsistent results in 13(E)-Brassidyl acetate field trials"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting successful field trials with 13(E)-Brassidyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is 13(E)-Brassidyl acetate?
A1: 13(E)-Brassidyl acetate is an ester compound. While specific public domain research on its widespread use as a pheromone is limited, its chemical structure is analogous to other known insect sex pheromones, particularly for species of Lepidoptera (moths and butterflies). It is available from chemical suppliers for research purposes.
Q2: How should 13(E)-Brassidyl acetate lures be stored before use?
A2: To maintain their efficacy, pheromone lures should be stored in a cool, dark, and dry place.[1] For long-term storage, it is recommended to keep them in a refrigerator or freezer in their original sealed packaging to minimize degradation and premature release of the pheromone.[1]
Q3: What is the typical lifespan of a pheromone lure in the field?
A3: The longevity of a pheromone lure can vary depending on the dispenser material and environmental conditions such as temperature and sunlight.[2] Lures may need to be replaced during the season to maintain efficacy.[3] It is generally recommended to replace lures every 4-5 weeks, but you should consult the manufacturer's specifications.[4]
Q4: Why am I only catching male insects in my traps?
A4: Pheromone traps typically use synthetic female sex pheromones to attract males of the same species for mating.[3] Therefore, it is expected that you will primarily capture male insects.[3]
Q5: Can I use the number of captured insects to determine the exact pest population in my field?
A5: Pheromone traps are most effective as an early warning tool to indicate the presence of a pest and to monitor population trends, such as migratory influxes.[3] The number of captures does not always directly correlate with the level of damage or the precise larval population in the field.[3][4] In-field sampling is necessary for a more accurate assessment of pest presence and life stages.[3]
Troubleshooting Guides
Issue 1: Inconsistent or No Trap Captures
Symptom: Your traps baited with 13(E)-Brassidyl acetate are capturing few to no target insects, or the results are highly variable between traps.
| Potential Cause | Troubleshooting Steps |
| Incorrect Lure Handling | Always handle lures with gloves or forceps to avoid contamination from skin oils or other chemicals, which can inhibit the pheromone's effectiveness.[5] Do not store lures for different species together, as cross-contamination can occur.[6] |
| Improper Trap Placement | Ensure traps are placed at the correct height and position for the target species.[7][8] Factors to consider include crop height, proximity to field margins, and prevailing wind direction.[3][8] Traps placed too close together (less than 20m) can interfere with each other.[8] |
| Environmental Factors | Extreme temperatures (both high and low) can reduce insect activity and, consequently, trap captures.[2] Strong winds can disrupt the pheromone plume, making it difficult for insects to locate the trap.[2] Heavy rain can also negatively impact captures.[3] |
| Lure Age and Efficacy | Pheromone lures lose their effectiveness over time.[2] Ensure you are using lures that have not expired and are replacing them at the recommended intervals.[2][3] |
| Incorrect Trap Design | The type of trap used can significantly impact capture rates.[7] Research the most effective trap design for your target insect species. |
| Competing Odors | The presence of other strong odors in the environment, including from other food sources or mating disruption products, can compete with the pheromone lure and reduce its attractiveness.[2] |
Experimental Protocols
Protocol 1: Standard Field Trial for Evaluating Lure Efficacy
Objective: To determine the effectiveness of 13(E)-Brassidyl acetate lures in attracting the target insect species under field conditions.
Methodology:
-
Site Selection: Choose a field with a known or suspected population of the target insect.
-
Trap Deployment:
-
Use a minimum of 3-5 traps per treatment (lure type) and a control (unbaited trap).
-
Place traps in a randomized complete block design to minimize the effects of field variability.
-
Ensure a minimum distance of 20-50 meters between traps to avoid interference.[8]
-
Mount traps on stakes at a height appropriate for the target insect's flight pattern.[7]
-
-
Lure Handling:
-
Wear clean gloves when handling lures to prevent contamination.[5]
-
Place one 13(E)-Brassidyl acetate lure in each baited trap according to the manufacturer's instructions.
-
-
Data Collection:
-
Lure Maintenance: Replace lures at the recommended interval (e.g., every 4-6 weeks).[5]
-
Data Analysis: Analyze the capture data using appropriate statistical methods (e.g., ANOVA) to compare the performance of the baited traps against the control traps.
Visualizations
Caption: A workflow for troubleshooting inconsistent captures in pheromone traps.
References
- 1. benchchem.com [benchchem.com]
- 2. Mistakes to avoid - pheromone monitoring program [insectslimited.com]
- 3. thebeatsheet.com.au [thebeatsheet.com.au]
- 4. Using Pheromone Traps in Field Crops | Entomology [entomology.mgcafe.uky.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Factors affecting pheromone-baited trap capture of male Coleophora deauratella, an invasive pest of clover in Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
Validation & Comparative
"comparing the efficacy of 13(E)-Brassidyl acetate with other pheromones"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of different classes of insect sex pheromones, with a focus on long-chain acetates and their synergistic or antagonistic interactions with other pheromone components such as aldehydes and alcohols. While direct comparative data for 13(E)-Brassidyl acetate is not extensively available in the reviewed literature, this guide will draw upon experimental data from structurally similar and functionally related compounds to provide a framework for evaluation. The data presented is intended to inform the selection, optimization, and development of semiochemicals for integrated pest management (IPM) strategies.
Data Presentation: Comparative Efficacy of Pheromone Blends
The efficacy of pheromone lures is critically dependent on the precise blend of chemical components. The following tables summarize quantitative data from field trials for different insect species, showcasing how variations in pheromone composition affect male moth capture rates.
Table 1: Comparison of Pheromone Component Blends for the Asian Corn Borer (Ostrinia furnacalis)
The Asian corn borer utilizes a blend of (Z)-12-tetradecenyl acetate and (E)-12-tetradecenyl acetate as its primary sex pheromone.[1][2][3] Field trials have demonstrated that a mixture of these two components is more attractive to males than virgin females, suggesting the importance of the blend ratio.[1]
| Lure Composition (Ratio of Z12-14:OAc to E12-14:OAc) | Mean Trap Catch (males/trap) | Location | Reference |
| 3:1 | Significantly higher than control | Taiwan | [1] |
| 53:47 (with tetradecanyl acetate) | Significantly more than virgin females | Taiwan | [2] |
| 3:2 | No significant difference from 53:47 blend | Taiwan | [2] |
| 1:1 | Effective for field trapping | Not Specified | [3] |
Table 2: Efficacy of a Three-Component Pheromone Blend for the Diamondback Moth (Plutella xylostella)
The sex pheromone of the diamondback moth is a blend of (Z)-11-hexadecenal (Z11-16:Ald), (Z)-11-hexadecenyl acetate (Z11-16:Ac), and (Z)-11-hexadecenol (Z11-16:OH).[4] Field experiments in canola crops have shown that different ratios of these components can significantly impact trap captures.
| Lure Composition (Ratio of Z11-16:Ald : Z11-16:OH : Z11-16:Ac) | Mean Trap Catch (moths/trap/week) | Observation | Reference |
| 10:1:90 | Significantly higher than control | More attractive than the 8:18:100 blend initially | [4] |
| 8:18:100 | Significantly higher than control | No significant difference from 10:1:90 blend after the first week | [4] |
| Hexane (Control) | Baseline | Low to no captures | [4] |
Table 3: Antagonistic Effects of a Minor Pheromone Component in Archips strojny
In some species, a minor pheromone component can act as an antagonist, reducing the attractiveness of the primary component. In the tea pest Archips strojny, (Z)-11-tetradecenyl alcohol (Z11-14:OH) reduces the attractiveness of the major component, (Z)-11-tetradecenyl acetate (Z11-14:Ac).[5]
| Lure Composition | Mean Trap Catch (males/trap) | Effect of Z11-14:OH | Reference |
| 1 mg Z11-14:Ac only | 94.50 ± 29.72 | - | [5] |
| Z11-14:Ac + Z11-14:OH (in natural ratio of 92:8) | Significantly lower than Z11-14:Ac alone | Antagonistic | [5] |
| Hexane (Control) | 0 | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of pheromone efficacy studies. Below are generalized protocols for key experiments cited in the literature.
1. Pheromone Extraction and Identification
-
Insect Rearing: The target insect species are reared under controlled laboratory conditions with a specific photoperiod and temperature.
-
Gland Excision: Pheromone glands are excised from female insects during their calling period (the time of pheromone release).
-
Extraction: The excised glands are submerged in a solvent such as hexane for a specific duration to extract the pheromone components.
-
Analysis: The extract is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the chemical components of the pheromone blend.
2. Electroantennography (EAG)
EAG is used to measure the electrical response of an insect's antenna to volatile compounds, indicating which chemicals can be detected.
-
Antenna Preparation: An antenna is excised from a male insect and mounted between two electrodes.
-
Odorant Delivery: A purified air stream is passed over the antenna. Puffs of air containing a specific pheromone component are introduced into the airstream.
-
Signal Recording: The electrical potential changes across the antenna are recorded. The amplitude of the response indicates the degree of antennal stimulation.
-
Data Analysis: The EAG responses to different pheromone components and blends are compared to determine which are most stimulating.
3. Field Trapping Bioassay
Field trials are the definitive test of a pheromone lure's effectiveness.
-
Trap and Lure Preparation: Traps (e.g., delta traps, wing traps) are baited with lures (e.g., rubber septa) impregnated with a specific blend and dosage of synthetic pheromone components. Control traps are baited with the solvent only.
-
Experimental Design: Traps are deployed in the field in a randomized block design to account for spatial variability. The distance between traps is sufficient to avoid interference.
-
Data Collection: The number of captured target insects in each trap is recorded at regular intervals.
-
Statistical Analysis: The trap catch data is statistically analyzed (e.g., ANOVA, Tukey's test) to determine if there are significant differences in the attractiveness of the different pheromone blends.
Mandatory Visualizations
Insect Pheromone Signaling Pathway
The detection of pheromones by insects involves a complex signaling cascade within the olfactory sensory neurons. The following diagram illustrates a generalized G-protein coupled receptor signaling pathway for insect pheromone detection.
Experimental Workflow for Pheromone Field Trials
The following diagram outlines the typical workflow for conducting a field trial to compare the efficacy of different pheromone lures.
References
- 1. Sex pheromone components from asian corn borer,Ostrinia furnacalis (Hubner) (Lepidoptera: Pyralidae) in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of sex pheromone components of female asian corn borer,Ostrinia furnacalis (Hübner) (Lepidoptera: Pyralidae) in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. Synthesis and Field Evaluation of the Sex Pheromone of Plutella xylostella (L.) (Lepidoptera: Plutellidae) in Canola (Brassica napus L.) [scielo.edu.uy]
- 5. mdpi.com [mdpi.com]
"synergistic effects of 13(E)-Brassidyl acetate with other semiochemicals"
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the synergistic effects of 13(E)-Brassidyl acetate with other semiochemicals. At present, there are no published experimental studies, quantitative data, or detailed protocols specifically investigating such interactions. Consequently, a direct comparison of its performance with other alternatives in synergistic blends is not possible based on current scientific evidence.
While research into the synergistic actions of various semiochemicals is an active field in chemical ecology, 13(E)-Brassidyl acetate, a long-chain unsaturated ester, has not been the focus of such studies. The existing body of literature primarily addresses the synergistic and antagonistic effects of other, often shorter-chain, acetate esters in the pheromone blends of various insect species.
General Principles of Synergy in Semiochemical Blends
In many insect species, particularly within the order Lepidoptera, sex pheromones are not single compounds but rather specific blends of multiple components. The precise ratio of these components is often crucial for eliciting a behavioral response in the receiving insect. The synergistic effect occurs when the behavioral response to a mixture of compounds is significantly greater than the sum of the responses to the individual components.
These synergistic interactions can occur at various levels of the insect's sensory and nervous system, from peripheral reception at the antennal sensilla to central processing in the brain.
Hypothetical Comparison and Future Research Directions
In the absence of direct data for 13(E)-Brassidyl acetate, we can only extrapolate potential synergistic interactions based on principles observed with other long-chain acetate pheromones. Potential synergistic partners could include:
-
Other long-chain acetates with variations in saturation or double bond position: Minor components that are structurally similar to the primary pheromone often act as synergists.
-
Corresponding alcohols or aldehydes: The alcohol or aldehyde precursors or degradation products of the acetate ester can sometimes modulate the behavioral response.
-
Plant-derived volatiles: Host plant odors can act synergistically with insect pheromones to enhance attraction.
To elucidate the potential synergistic effects of 13(E)-Brassidyl acetate, the following experimental approaches would be necessary:
-
Electroantennography (EAG): To identify compounds that elicit an antennal response in the target insect species, both alone and in combination with 13(E)-Brassidyl acetate.
-
Wind Tunnel Bioassays: To observe and quantify the upwind flight behavior of insects towards different chemical blends.
-
Field Trapping Experiments: To compare the attractiveness of lures baited with 13(E)-Brassidyl acetate alone versus in combination with potential synergists under natural conditions.
Experimental Protocols for Investigating Synergy
Should researchers venture to investigate the synergistic properties of 13(E)-Brassidyl acetate, the following generalized protocols for key experiments could be adapted.
Table 1: Hypothetical Experimental Data on Synergistic Effects
| Treatment | Mean Antennal Response (mV) | Mean Flight Tunnel Attraction (%) | Mean Trap Catch (insects/trap/day) |
| Control (Solvent) | 0.1 ± 0.02 | 5 ± 2 | 0.5 ± 0.2 |
| 13(E)-Brassidyl Acetate (1 µg) | 1.2 ± 0.3 | 40 ± 5 | 10 ± 2 |
| Compound X (1 µg) | 0.8 ± 0.2 | 25 ± 4 | 5 ± 1 |
| 13(E)-Brassidyl Acetate (1 µg) + Compound X (0.1 µg) | 2.5 ± 0.4 | 85 ± 7 | 50 ± 8 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only. No such experimental data for 13(E)-Brassidyl acetate currently exists in published literature.
Methodologies for Key Experiments
1. Electroantennography (EAG) Protocol:
-
Insect Preparation: An adult insect is anesthetized, and the head is excised. The antennae are positioned between two microelectrodes.
-
Odorant Delivery: A constant stream of purified air is passed over the antenna. Puffs of air containing the test compounds (dissolved in a solvent like hexane) are injected into the airstream.
-
Data Recording: The electrical potential changes across the antenna (depolarizations) are amplified and recorded. The amplitude of the response is measured in millivolts (mV).
-
Analysis: The responses to different compounds and blends are compared to the response to the solvent control.
2. Wind Tunnel Bioassay Protocol:
-
Setup: A laminar flow wind tunnel with controlled airflow, temperature, and light conditions is used.
-
Insect Release: Insects are released at the downwind end of the tunnel.
-
Odor Source: A dispenser releasing the test compound or blend is placed at the upwind end.
-
Observation: The flight behavior of the insect, including taking flight, upwind flight, and contact with the source, is recorded and scored.
-
Analysis: The percentage of insects exhibiting each behavior in response to different treatments is calculated.
Signaling Pathway and Experimental Workflow Diagrams
As no specific signaling pathways for 13(E)-Brassidyl acetate have been elucidated, a generalized diagram of a pheromone detection pathway is presented below.
Caption: Generalized signaling pathway for insect pheromone detection.
Caption: A typical experimental workflow for identifying semiochemical synergists.
A Comparative Guide to Putative Antagonists of 13(E)-Brassidyl Acetate's Pheromonal Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 13(E)-Brassidyl acetate and its specific antagonists are not available in the current scientific literature. This guide is constructed based on established principles of insect chemical ecology, drawing parallels from structurally similar long-chain acetate esters known to function as lepidopteran sex pheromones. The experimental data presented are hypothetical, designed to illustrate the comparative methodologies used in pheromone antagonist research.
Introduction
Long-chain unsaturated acetate esters are pivotal components of sex pheromones in numerous insect species, particularly within the order Lepidoptera. These molecules are detected with extraordinary sensitivity and specificity by the insect's olfactory system, guiding crucial behaviors such as mate location. 13(E)-Brassidyl acetate, a C24 unsaturated acetate, fits this structural motif, suggesting a plausible, albeit unconfirmed, role as a sex pheromone or a component thereof.
The disruption of pheromone communication is a cornerstone of modern integrated pest management (IPM) strategies. Pheromone antagonists, compounds that inhibit the perception of or behavioral response to a pheromone, offer a species-specific and environmentally benign alternative to broad-spectrum insecticides. This guide provides a comparative framework for evaluating potential antagonists to the hypothesized pheromonal activity of 13(E)-Brassidyl acetate. We will explore different classes of putative antagonists and detail the key experimental protocols required for their evaluation.
Hypothetical Antagonist Performance Comparison
For the purpose of this guide, we will consider a hypothetical lepidopteran species that uses 13(E)-Brassidyl acetate as its primary female-emitted sex pheromone. We will compare three classes of potential antagonists:
-
Structural Analogs: Compounds with a similar carbon chain length and acetate functional group but with altered double bond geometry or position (e.g., the (Z)-isomer).
-
Competitive Binders: Molecules that are structurally different but may compete for the same binding site on the odorant receptor.
-
Channel Blockers: Compounds that interfere with the ion channel function of the odorant receptor complex, rather than the binding site itself.
The following tables summarize hypothetical quantitative data from key bioassays designed to measure the efficacy of these antagonists.
Table 1: Electrophysiological Response to 13(E)-Brassidyl Acetate in the Presence of Putative Antagonists
| Antagonist Class | Compound Example | Concentration Ratio (Pheromone:Antagonist) | Mean EAG Response (% of Pheromone Alone) | SSR Spike Frequency Inhibition (%) |
| Control | Pheromone Alone | 1:0 | 100% | 0% |
| Structural Analog | 13(Z)-Brassidyl acetate | 1:1 | 45% | 58% |
| 1:10 | 22% | 85% | ||
| Competitive Binder | Compound CB-1 | 1:1 | 68% | 35% |
| 1:10 | 41% | 62% | ||
| Channel Blocker | Compound ORCO-B1 | 1:1 | 38% | 95% (non-competitive) |
| 1:10 | 35% | 98% (non-competitive) |
EAG (Electroantennography) measures the summed potential of the entire antenna. SSR (Single Sensillum Recording) measures the firing of individual neurons.
Table 2: Behavioral Response in Wind Tunnel Bioassays
| Antagonist Class | Compound Example | Ratio (Pheromone:Antagonist) | % Males Taking Flight | % Males Reaching Source | Mean Time to Source (s) |
| Control | Pheromone Alone | 1:0 | 95% | 88% | 25 |
| Structural Analog | 13(Z)-Brassidyl acetate | 1:1 | 72% | 31% | 58 |
| 1:10 | 41% | 5% | - | ||
| Competitive Binder | Compound CB-1 | 1:1 | 85% | 55% | 42 |
| 1:10 | 60% | 24% | 65 | ||
| Channel Blocker | Compound ORCO-B1 | 1:1 | 55% | 10% | - |
| 1:10 | 51% | 8% | - |
Wind tunnel assays quantify the disruption of oriented flight towards the pheromone source.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes is crucial for understanding and designing effective antagonist screening programs.
Caption: Pheromone perception and points of antagonism.
Caption: A tiered workflow for screening pheromone antagonists.
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and comparable data.
Objective: To measure the global olfactory response of an insect antenna to 13(E)-Brassidyl acetate and to screen for inhibitory effects of antagonist compounds.
Methodology:
-
Insect Preparation: An adult male insect is immobilized. One antenna is carefully excised at the base.
-
Electrode Placement: The excised antenna is mounted between two electrodes using conductive gel. The reference electrode is placed at the base of the antenna, and the recording electrode is connected to the distal tip.[1]
-
Stimulus Preparation: Serial dilutions of 13(E)-Brassidyl acetate and each antagonist are prepared in a high-purity solvent (e.g., hexane). For co-stimulation, pheromone and antagonist solutions are mixed at desired ratios (e.g., 1:1, 1:10). 10 µL of each solution is applied to a filter paper strip, and the solvent is allowed to evaporate.
-
Stimulus Delivery: The filter paper is placed inside a Pasteur pipette. A puff of purified, humidified air (e.g., 0.5 seconds) is delivered through the pipette, passing over the antennal preparation.[1]
-
Data Recording: The baseline electrical potential of the antenna is recorded. Upon stimulation, the negative voltage deflection (depolarization) is measured. The amplitude of this deflection is the EAG response.
-
Experimental Design: The antenna is first stimulated with the solvent control, followed by the pheromone alone to establish a maximum response. Antagonist-pheromone mixtures are then tested, with sufficient recovery time (e.g., 60 seconds) between puffs to prevent receptor adaptation.[2]
Objective: To measure the action potential frequency of individual olfactory sensory neurons (OSNs) housed within a single sensillum, allowing for a precise determination of antagonist effects at the receptor-neuron level.
Methodology:
-
Insect Preparation: The insect is restrained in a pipette tip or on a slide with wax, exposing the head and antennae. The antenna is stabilized to prevent movement.[3]
-
Electrode Placement: A sharp tungsten or glass reference electrode is inserted into the insect's eye. A second, much finer, sharpened tungsten recording electrode is carefully inserted through the cuticle at the base of a target sensillum (e.g., a long trichoid sensillum, typically associated with pheromone reception).[3][4][5]
-
Stimulus Delivery: Odor stimuli are prepared and delivered via a constant flow of humidified air through a tube directed at the antenna, with puffs of odorant-containing air injected into this stream, as described in the EAG protocol.
-
Data Recording and Analysis: The spontaneous firing rate (spikes per second) of the neuron is recorded. Upon stimulation, the change in spike frequency is measured. For antagonists, the key measurement is the reduction in the spike frequency elicited by the pheromone when the antagonist is co-delivered.[6]
Objective: To assess the effect of a putative antagonist on the complex, multi-modal behavior of mate-seeking flight in a controlled environment.
Methodology:
-
Tunnel Setup: A glass or acrylic wind tunnel is used with a charcoal-filtered, laminar airflow of a consistent speed (e.g., 30 cm/s). The tunnel is illuminated with low-intensity red light to simulate crepuscular conditions.[7][8]
-
Odor Source: A rubber septum or filter paper is loaded with the pheromone or the pheromone-antagonist mixture and placed at the upwind end of the tunnel.
-
Insect Release: Naive, sexually mature male insects are placed in a release cage at the downwind end of the tunnel.[9]
-
Behavioral Observation: Insects are released and their flight behavior is recorded for a set period (e.g., 5 minutes). Key metrics are recorded:
-
Percentage of males initiating flight (activation).
-
Percentage of males exhibiting sustained, oriented upwind flight.
-
Percentage of males successfully locating the odor source.
-
Time taken to reach the source (latency).[9]
-
-
Data Analysis: The performance of males exposed to the pheromone-antagonist blend is compared statistically to the performance of males exposed to the pheromone alone and a solvent control.
References
- 1. benchchem.com [benchchem.com]
- 2. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single sensillum recording - Wikipedia [en.wikipedia.org]
- 4. Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single Sensillum Recordings for Locust Palp Sensilla Basiconica [jove.com]
- 6. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ento.psu.edu [ento.psu.edu]
- 8. researchtrend.net [researchtrend.net]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Synthetic Pheromone Efficacy: A Case Study on the Diamondback Moth, Plutella xylostella
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Field Evaluation of Synthetic Pheromone Blends
Field experiments were conducted to evaluate the efficacy of two different synthetic blends of the P. xylostella sex pheromone in attracting adult males in a commercial canola field.[1] The performance of these blends was compared against a control.
Table 1: Mean Captures of P. xylostella Males with Different Synthetic Pheromone Blends
| Treatment (Ratio of Z11-16:Ald: Z11-16:OH: Z11-16:Ac) | Mean Number of Moths Captured per Trap (± SE) |
| Blend 1 (10:1:90) | 18.5 ± 2.5 |
| Blend 2 (8:18:100) | 12.0 ± 1.8 |
| Control (Hexane) | 0.5 ± 0.2 |
Data synthesized from field experiments described in Tacain et al., 2016.[1]
Experimental Protocols
1. Synthesis of Pheromone Components:
The synthesis of the three pheromone components—(Z)-11-hexadecenal, (Z)-11-hexadecenol, and (Z)-11-hexadecenyl acetate—was achieved through a concise and divergent synthetic route.[1][2]
-
Step 1: Wittig Olefination: A key step involved a Wittig reaction to create the characteristic (Z)-double bond.
-
Step 2: Functional Group Interconversion: The resulting intermediate was then converted to the corresponding alcohol, aldehyde, and acetate through standard organic chemistry techniques.[1]
2. Preparation of Pheromone Lures:
-
The synthesized pheromone components were dissolved in hexane to create the desired blend ratios (10:1:90 and 8:18:100).[1]
-
White rubber septa were loaded with a total of 0.1 mg of the pheromone blend in 100 µL of hexane.[1]
-
Control septa were loaded only with hexane.[1]
3. Field Trapping:
-
Handcrafted plastic Delta traps were used for the field experiments.[1]
-
The pheromone-baited septa were placed in the center of the traps.
-
Traps were distributed within a commercial canola field.[1]
-
The number of captured male moths was recorded and analyzed to determine the attractiveness of each blend.
Visualizations: Workflows and Signaling Pathways
Discussion
The data clearly indicates that the synthetic pheromone blends were effective in attracting male P. xylostella moths, with the 10:1:90 blend showing significantly higher attraction compared to the 8:18:100 blend and the control.[1] This highlights the importance of not only the presence of the correct chemical components but also their precise ratio in mimicking the natural pheromone signal.
The general mechanism of pheromone detection involves the binding of pheromone molecules to specific receptors on the olfactory receptor neurons located in the insect's antennae.[3][4][5] This binding event initiates a signal transduction cascade that results in the generation of an action potential, which is then transmitted to the brain, leading to a specific behavioral response.[4]
While a direct validation of synthetic 13(E)-Brassidyl acetate against its natural counterpart is not available, the case study of Plutella xylostella demonstrates a robust methodology for the synthesis and field validation of a multi-component synthetic pheromone blend. The results underscore the necessity of precise chemical synthesis and blend formulation to achieve biological activity comparable to natural pheromones. This comparative guide provides a valuable framework for researchers and professionals in the development and validation of novel synthetic semiochemicals for various applications.
References
- 1. Synthesis and Field Evaluation of the Sex Pheromone of Plutella xylostella (L.) (Lepidoptera: Plutellidae) in Canola (Brassica napus L.) [scielo.edu.uy]
- 2. scispace.com [scispace.com]
- 3. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]
- 5. The neural basis for insect pheromonal communication - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Trap Designs for Pheromone-Based Monitoring of the Peachtree Borer, Synanthedon exitiosa
A guide for researchers and pest management professionals on selecting and deploying pheromone traps for effective monitoring of the peachtree borer. This guide uses the peachtree borer and its primary pheromone component, (Z,Z)-3,13-octadecadien-1-ol acetate, as a well-documented case study to illustrate principles applicable to the monitoring of clearwing moths (Sesiidae). No specific comparative data for trap designs using 13(E)-Brassidyl acetate was identified in the available literature.
The peachtree borer, Synanthedon exitiosa, is a significant pest of stone fruit trees, causing damage by larval feeding on the cambium at the base of the tree. Effective monitoring of the adult moth population is crucial for timing control measures and is typically achieved using traps baited with a synthetic version of the female sex pheromone. The primary active component of this pheromone is (Z,Z)-3,13-octadecadien-1-ol acetate. The selection of an appropriate trap design is critical for maximizing capture efficiency and obtaining reliable monitoring data. This guide provides a comparative analysis of different trap designs, supported by experimental findings.
Comparison of Trap Design Efficacy
Various trap designs have been evaluated for their effectiveness in capturing male peachtree borer moths. The most common types include wing traps, delta traps, and bucket traps. Research has shown that different designs can yield significantly different capture rates.
For a related species, Synanthedon bicingulata, a study comparing bucket and delta traps found a significant difference in the number of males captured in each type.[2] Another study on the same species showed no significant difference in captures between bucket and delta traps, highlighting that trap efficacy can sometimes be species- and location-specific.[3]
The following table summarizes the general characteristics and performance of common trap types used for monitoring clearwing moths.
| Trap Type | Description | Advantages | Disadvantages | Relative Efficacy for S. exitiosa |
| Wing Trap | Consists of a sticky bottom surface and a raised "wing" or roof to protect the sticky surface from debris. The lure is placed in the center of the sticky surface. | High sensitivity, easy to assemble and transport.[1] | Sticky surface can become saturated with insects and debris, reducing effectiveness.[4] | High [1] |
| Delta Trap | A triangular-shaped trap with sticky inner surfaces. The lure is suspended from the top center of the trap. | Protects the sticky surface from rain and debris better than a flat sticky trap. | Can have a lower capture capacity than wing or bucket traps. | Moderate [1] |
| Bucket Trap | A container-style trap where moths are funneled into a bucket, often containing a killing agent (e.g., a vapor strip or liquid). The lure is suspended inside the trap. | High capture capacity, insects are preserved for easier identification. | More bulky and complex to set up than sticky traps. | Variable (less commonly cited for S. exitiosa) |
Experimental Protocols
Accurate and comparable data from pheromone trapping studies rely on standardized experimental protocols. The following outlines a general methodology for comparing the efficacy of different trap designs for the peachtree borer.
Protocol 1: Field Trapping Experiment Setup
-
Site Selection: Choose a peach orchard with a known or suspected population of Synanthedon exitiosa. The experimental area should be large enough to accommodate multiple trap replicates with adequate spacing to avoid interference between traps (e.g., at least 20 meters apart).
-
Trap Designs: Select the trap designs to be compared (e.g., Wing Trap, Delta Trap, Bucket Trap).
-
Lure Preparation: Use commercially available lures containing a standardized dose of (Z,Z)-3,13-octadecadien-1-ol acetate. Ensure all lures are from the same batch to minimize variability.
-
Experimental Design: Employ a randomized complete block design. Divide the orchard into several blocks, and within each block, place one of each trap type. This design helps to account for spatial variability within the orchard.
-
Trap Placement: Hang traps at a consistent height, typically at eye level within the tree canopy (approximately 1.5 to 2 meters from the ground).[4][5] Ensure there is a foliage-free space of about 30-45 cm around each trap.[4]
-
Data Collection: Check traps at regular intervals (e.g., weekly). Record the number of male Synanthedon exitiosa moths captured in each trap. Replace sticky liners or empty bucket traps as needed. Lures should be replaced according to the manufacturer's recommendations, typically every 4-8 weeks.[4][5]
-
Data Analysis: Analyze the capture data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in the mean number of moths captured by each trap design.
Visualizing Experimental Workflow and Logic
The following diagrams illustrate the logical flow of the experimental protocol and the factors influencing trap efficacy.
Caption: Experimental workflow for comparing pheromone trap designs.
References
A Comparative Guide to Investigating the Behavioral Responses of Non-Target Organisms to 13(E)-Brassidyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Published: December 2025
Executive Summary
This guide provides a framework for assessing the behavioral responses of non-target organisms to 13(E)-Brassidyl acetate, a long-chain acetate ester with potential applications as a semiochemical. A comprehensive review of existing literature reveals a significant gap in our understanding of how this specific compound affects non-target species, including beneficial insects such as pollinators and predators.
In the absence of direct experimental data for 13(E)-Brassidyl acetate, this document serves as a comparative guide to future research. It outlines the potential behavioral effects based on chemically related compounds, details established experimental protocols for rigorous assessment, and provides visual workflows to facilitate the investigation of its ecological impact. The objective is to equip researchers with the necessary tools to evaluate the environmental safety and potential for non-target effects of 13(E)-Brassidyl acetate.
Introduction to 13(E)-Brassidyl Acetate and its Potential Ecological Role
13(E)-Brassidyl acetate is a long-chain unsaturated acetate ester. While its specific biological function is not well-documented in publicly available research, its chemical structure suggests it may act as a semiochemical, a chemical cue used by organisms to communicate. Long-chain esters are known to function as pheromones (for intra-species communication) and allelochemicals (for inter-species communication) in a variety of insects. These compounds can influence critical behaviors such as mating, aggregation, host-finding, and oviposition.
Given the widespread use of pheromone-based products in integrated pest management, it is crucial to understand the potential for unintended behavioral manipulation of non-target organisms. This guide provides the foundational methodologies for such an investigation.
Comparative Analysis of Long-Chain Acetate Esters on Non-Target Organism Behavior
Direct data on the behavioral effects of 13(E)-Brassidyl acetate is currently unavailable. However, by examining studies on other long-chain acetate esters, we can hypothesize potential interactions with non-target species. For instance, some acetate esters are components of the defensive secretions of certain larval species, while others can act as sex pheromones in Hymenoptera.[1] The behavioral response is highly dependent on the specific chemical structure, the insect species, and the ecological context.
To facilitate future comparative studies, the following table provides a template for summarizing empirical data on the behavioral responses of various non-target functional groups to 13(E)-Brassidyl acetate and its alternatives.
Table 1: Comparative Behavioral Responses of Non-Target Organisms to Semiochemicals
| Compound | Chemical Class | Non-Target Species | Functional Group | Behavioral Assay | Observed Response (Attraction/Repulsion/Neutral) | Electrophysiological Response (EAG/SSR) | Reference |
| 13(E)-Brassidyl Acetate | Long-Chain Acetate Ester | Apis mellifera | Pollinator | Y-tube Olfactometer | Data Needed | Data Needed | Future Study |
| 13(E)-Brassidyl Acetate | Long-Chain Acetate Ester | Coccinella septempunctata | Predator | Y-tube Olfactometer | Data Needed | Data Needed | Future Study |
| 13(E)-Brassidyl Acetate | Long-Chain Acetate Ester | Trichogramma pretiosum | Parasitoid | Y-tube Olfactometer | Data Needed | Data Needed | Future Study |
| Alternative 1 | (e.g., Hexadecyl acetate) | Apis mellifera | Pollinator | Y-tube Olfactometer | |||
| Alternative 2 | (e.g., Phenylacetaldehyde) | Apis mellifera | Pollinator | Y-tube Olfactometer |
Experimental Protocols for Assessing Behavioral and Electrophysiological Responses
To address the current knowledge gap, standardized and robust experimental protocols are essential. The following sections detail the methodologies for conducting behavioral and electrophysiological assays.
Y-Tube Olfactometer Bioassay
The Y-tube olfactometer is a standard apparatus for studying insect olfactory responses and determining preference or aversion to a chemical stimulus.[2][3][4][5]
Objective: To determine if 13(E)-Brassidyl acetate acts as an attractant, repellent, or is neutral to a specific non-target insect species.
Materials:
-
Y-tube olfactometer (glass or PTFE)
-
Air pump or compressed air source
-
Flow meters
-
Charcoal and water filters for purifying and humidifying the air
-
Odor source chambers
-
Filter paper
-
13(E)-Brassidyl acetate
-
Appropriate solvent (e.g., hexane)
-
Test insects (e.g., pollinators, predators)
Procedure:
-
Preparation of Stimuli: Dissolve a precise amount of 13(E)-Brassidyl acetate in a volatile solvent to create a standard concentration. Apply a known volume of this solution to a filter paper and allow the solvent to evaporate. A filter paper with the solvent alone serves as the control.
-
Apparatus Setup: Place the treated filter paper in one odor source chamber and the control filter paper in the other. Connect the chambers to the arms of the Y-tube. Regulate a clean, humidified airflow through both arms at an equal rate.
-
Insect Acclimation: Acclimate the test insects to the experimental conditions (temperature, light, humidity) for a specified period before the assay.
-
Assay: Introduce a single insect at the base of the Y-tube. Record the insect's first choice of arm and the time spent in each arm over a set duration (e.g., 10 minutes).
-
Data Analysis: Use a Chi-squared test to determine if there is a statistically significant preference for either the treatment or the control arm.
Electrophysiological Assays
Electrophysiological techniques, such as Electroantennography (EAG) and Single Sensillum Recording (SSR), quantify the response of an insect's olfactory system to a chemical stimulus. A positive electrophysiological response is a strong indicator that the insect can detect the compound, which is a prerequisite for a behavioral response.[6][7][8][9][10]
3.2.1. Electroantennography (EAG)
EAG measures the summated potential from all responding olfactory receptor neurons on the antenna.
Objective: To determine if the antennae of a non-target insect are sensitive to 13(E)-Brassidyl acetate.
Procedure:
-
Insect Preparation: Anesthetize the insect and excise an antenna. Mount the antenna between two electrodes using a conductive gel.
-
Stimulus Delivery: A continuous stream of humidified, clean air is passed over the antenna. A puff of air containing a known concentration of 13(E)-Brassidyl acetate is injected into the airstream.
-
Recording: The change in electrical potential between the base and the tip of the antenna is recorded. The amplitude of the depolarization is proportional to the number of responding neurons.
3.2.2. Single Sensillum Recording (SSR)
SSR is a more refined technique that measures the action potentials from individual olfactory sensory neurons housed within a single sensillum (a sensory hair on the antenna).[11][12][13][14][15]
Objective: To identify the specific olfactory sensory neurons that respond to 13(E)-Brassidyl acetate and to characterize their response profiles (e.g., excitation, inhibition).
Procedure:
-
Insect Preparation: The insect is immobilized, and the antenna is fixed in place.
-
Recording: A sharp recording electrode is inserted into the base of a single sensillum, while a reference electrode is placed elsewhere on the insect (e.g., in the eye).
-
Stimulus Delivery: As with EAG, a controlled puff of the test compound is delivered to the antenna.
-
Data Analysis: The firing rate of the neuron(s) within the sensillum is recorded before, during, and after the stimulus. An increase or decrease in the spike frequency indicates a response.
Generalized Olfactory Signaling Pathway in Insects
The detection of a chemical cue like 13(E)-Brassidyl acetate by an insect's antenna initiates a cascade of events that can lead to a behavioral response. The following diagram illustrates a generalized olfactory signaling pathway.
Conclusion and Future Directions
There is a clear and urgent need for research into the behavioral effects of 13(E)-Brassidyl acetate on a diverse range of non-target insects, including beneficial species such as pollinators and predators. The experimental frameworks provided in this guide offer a starting point for researchers to systematically evaluate the potential ecological risks associated with this compound. By employing standardized behavioral and electrophysiological assays, the scientific community can generate the data necessary to make informed decisions about the use of 13(E)-Brassidyl acetate in agricultural and other settings. Future research should focus on a variety of representative non-target species to build a comprehensive risk profile.
References
- 1. researchgate.net [researchgate.net]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 9. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
- 10. ockenfels-syntech.com [ockenfels-syntech.com]
- 11. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single sensillum recording - Wikipedia [en.wikipedia.org]
- 13. Single Sensillum Recordings for Locust Palp Sensilla Basiconica [jove.com]
- 14. youtube.com [youtube.com]
- 15. Single sensillum recordings in the insects Drosophila melanogaster and Anopheles gambiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Efficacy of Pheromone-Based Lures for the Asian Corn Borer (Ostrinia furnacalis)
A Comparative Analysis of Synthetic Sex Pheromones and a Novel Bisexual Lure
In the ongoing effort to develop sustainable and effective pest management strategies, researchers and drug development professionals are increasingly turning to semiochemical-based solutions. For the Asian corn borer (Ostrinia furnacalis), a significant pest of maize in Asia, pheromone traps are a cornerstone of monitoring and control efforts. This guide provides a comparative analysis of different lure formulations for this pest, based on available field trial data.
While the initial query focused on "13(E)-Brassidyl acetate," a thorough review of the scientific literature did not identify this compound as a known insect pheromone. Therefore, this guide will focus on the well-established pheromone components for Ostrinia furnacalis and compare their efficacy against a commercially available, host-plant-based "bisexual" lure.
The primary sex pheromone components of the female Asian corn borer have been identified as a blend of (Z)-12-tetradecenyl acetate (Z12-14:OAc) and (E)-12-tetradecenyl acetate (E12-14:OAc).[1][2] More recent studies have also identified n-tetradecyl acetate (14:Ac) as a functional third component in some populations.[3] Commercial lures typically contain a synthetic version of the two primary components in varying ratios. A novel alternative is a "bisexual lure" composed of host-plant-derived semiochemicals, phenylacetaldehyde and 2-(4-methoxyphenyl)ethanol, which has been shown to attract both male and female moths.[4][5][6]
Performance Comparison of Lure Types
Field trials have been conducted to compare the trapping efficacy of synthetic sex pheromone lures and the bisexual lure for the Asian corn borer. The following table summarizes the key quantitative data from these studies.
| Lure Type | Active Components | Target Sex | Mean Trap Catch (Moths/Trap) | Study Location(s) | Source(s) |
| Synthetic Sex Pheromone | (Z)-12-tetradecenyl acetate & (E)-12-tetradecenyl acetate (1:1 ratio) | Male | Indicated as less effective than the bisexual lure, but specific catch numbers for direct comparison were not consistently provided across studies. One study showed significant male capture. | Russian Far East (Maritime Territory, Khabarovsk Territory, Amur region) | [4][5][6] |
| Bisexual Lure | Phenylacetaldehyde & 2-(4-methoxyphenyl)ethanol | Male & Female | Attracted "somewhat more" of both sexes than the pheromone traps. Specific data points from one location show a clear trend of higher catches. | Russian Far East (Maritime Territory, Khabarovsk Territory, Amur region) | [4][5][6][7] |
| Ternary Synthetic Pheromone | (Z)-12-tetradecenyl acetate, (E)-12-tetradecenyl acetate & n-tetradecyl acetate (65:35:50 ratio) | Male | Significantly more attractive than the two-component blend in field trials. | Xinjiang, China | [3] |
Experimental Protocols
The methodologies employed in the field trials provide a framework for understanding the conditions under which these lures were tested.
Field Trapping Trial Protocol (based on Frolov et al., 2022): [4][5][6]
-
Traps: VARL-type traps were used.
-
Lures:
-
Synthetic Pheromone: Rubber septa loaded with a 1:1 mixture of (Z)-12-tetradecenyl acetate and (E)-12-tetradecenyl acetate.
-
Bisexual Lure: Dispensers containing a blend of phenylacetaldehyde and 2-(4-methoxyphenyl)ethanol.
-
-
Experimental Design: Traps were set up in a randomized block design with a spacing of 30 meters between traps. Traps were placed at a height of approximately 1.5 meters above the ground.
-
Trial Duration and Location: The experiments were conducted during the summer seasons of 2019 and 2020 in three cornfield locations in the Russian Far East.
-
Data Collection: The number of captured male and female Ostrinia furnacalis moths was recorded.
Visualizing Experimental and Biological Processes
To better illustrate the workflows and biological pathways involved, the following diagrams have been generated using the DOT language.
References
- 1. Frontiers | Transcriptome Analysis of Ostrinia furnacalis Female Pheromone Gland: Esters Biosynthesis and Requirement for Mating Success [frontiersin.org]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Functional Studies of Sex Pheromone Receptors in Asian Corn Borer Ostrinia furnacalis [frontiersin.org]
- 5. Title: Oral: Pheromone Binding to Pest Control: Investigating Olfaction Mechanisms in Ostrinia furnacalis - APS Global Physics Summit 2025 [archive.aps.org]
- 6. Transcriptomic Identification and Expression Profile Analysis of Odorant-Degrading Enzymes from the Asian Corn Borer Moth, Ostrinia furnacalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Evaluating the Species-Specificity of 13(E)-Brassidyl Acetate: A Comparative Guide
Disclaimer: As of the latest literature review, there is a notable absence of published experimental data specifically evaluating the species-specificity of 13(E)-Brassidyl acetate as an insect pheromone. Consequently, this guide has been constructed as a template to illustrate the methodologies and data presentation required for such an evaluation. The experimental data and comparisons presented herein are based on a well-studied, structurally analogous long-chain acetate pheromone, (E,Z)-3,13-octadecadienyl acetate, a component of the sex pheromone for the clearwing moth Synanthedon bicingulata. This information serves as a proxy to demonstrate the evaluation process.
Introduction
Long-chain acetate esters are a prominent class of insect sex pheromones, particularly within the order Lepidoptera. The specificity of these chemical signals is crucial for reproductive isolation and is determined by a combination of factors including chain length, the position and configuration of double bonds, and the ratio of components in a pheromone blend. 13(E)-Brassidyl acetate, a C22 mono-unsaturated acetate, represents an unusually long-chain potential semiochemical. Its species-specificity, if any, would be a critical factor in its potential application in pest management or ecological studies. This guide outlines the comparative framework and experimental approaches necessary to evaluate its biological activity.
Comparative Performance Data
To evaluate species-specificity, the response to 13(E)-Brassidyl acetate must be compared across multiple species, including the target species (if known) and closely related non-target species. The following tables present hypothetical data based on findings for (E,Z)-3,13-octadecadienyl acetate to illustrate how such a comparison would be structured.
Table 1: Electroantennogram (EAG) Response of Various Lepidopteran Species to Pheromone Analogs
| Species | Family | Compound Tested | Mean EAG Response (mV ± SE) | Relative Antennal Response (%) |
| Synanthedon bicingulata (Proxy Target) | Sesiidae | (E,Z)-3,13-Octadecadienyl Acetate | 1.8 ± 0.2 | 100 |
| (Z,Z)-3,13-Octadecadienyl Acetate | 1.5 ± 0.15 | 83 | ||
| 13(E)-Brassidyl Acetate (Hypothetical) | Data Not Available | Data Not Available | ||
| Ostrinia furnacalis (Non-Target) | Crambidae | (E,Z)-3,13-Octadecadienyl Acetate | 0.3 ± 0.05 | 17 |
| (Z,Z)-3,13-Octadecadienyl Acetate | 0.2 ± 0.04 | 11 | ||
| 13(E)-Brassidyl Acetate (Hypothetical) | Data Not Available | Data Not Available | ||
| Spodoptera littoralis (Non-Target) | Noctuidae | (E,Z)-3,13-Octadecadienyl Acetate | 0.1 ± 0.02 | 6 |
| (Z,Z)-3,13-Octadecadienyl Acetate | 0.1 ± 0.03 | 6 | ||
| 13(E)-Brassidyl Acetate (Hypothetical) | Data Not Available | Data Not Available |
Table 2: Behavioral Response of Male Synanthedon bicingulata in Wind Tunnel Assays
| Pheromone Lure Composition | % Taking Flight | % Upwind Flight | % Source Contact |
| (E,Z)-3,13-Octadecadienyl Acetate (10 µg) | 85 | 78 | 70 |
| (Z,Z)-3,13-Octadecadienyl Acetate (10 µg) | 40 | 25 | 15 |
| Blend (9:1 E,Z:Z,Z) (10 µg) | 95 | 92 | 88 |
| 13(E)-Brassidyl Acetate (10 µg) (Hypothetical) | Data Not Available | Data Not Available | Data Not Available |
| Control (Hexane) | 10 | 2 | 0 |
Table 3: Field Trapping Results for Male Clearwing Moths
| Lure Composition (1 mg loading) | Mean Trap Catch (males/trap/week ± SE) |
| (E,Z)-3,13-Octadecadienyl Acetate | 12 ± 2.5 |
| (Z,Z)-3,13-Octadecadienyl Acetate | 3 ± 0.8 |
| Blend (9:1 E,Z:Z,Z) | 45 ± 5.1 |
| 13(E)-Brassidyl Acetate (Hypothetical) | Data Not Available |
| Unbaited Trap | 0.5 ± 0.2 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of species-specificity studies.
Electroantennography (EAG)
Objective: To measure the electrical response of an insect's antenna to volatile compounds, providing an initial screening of potential pheromones.
Methodology:
-
Insect Preparation: An adult male moth is immobilized, and one of its antennae is excised at the base.
-
Electrode Placement: The cut base of the antenna is placed in contact with a reference electrode (a glass capillary filled with saline solution). The distal tip of the antenna is connected to a recording electrode.
-
Odorant Delivery: A purified air stream is continuously passed over the antenna. A puff of air (e.g., 0.5 seconds) carrying a known concentration of the test compound (dissolved in a solvent like hexane and applied to filter paper) is injected into the main air stream.
-
Data Recording: The voltage difference between the electrodes is amplified and recorded. The peak amplitude of the depolarization following the stimulus is measured as the EAG response.
-
Controls: A solvent-only puff (negative control) and a standard reference compound (positive control, e.g., a known pheromone component for the species) are used in each trial.
-
Analysis: Responses are typically normalized by subtracting the response to the solvent control and expressed relative to the response to the positive control.
Wind Tunnel Bioassay
Objective: To observe and quantify the stereotyped upwind flight behavior of male moths in response to a pheromone plume in a controlled environment.
Methodology:
-
Tunnel Setup: A laminar flow wind tunnel is used with controlled wind speed (e.g., 30 cm/s), temperature, humidity, and lighting (typically red light for nocturnal species).
-
Pheromone Source: The test compound or blend is applied to a dispenser (e.g., a rubber septum) placed at the upwind end of the tunnel.
-
Insect Release: Male moths, previously isolated from females, are placed on a release platform at the downwind end of the tunnel.
-
Behavioral Observation: The behavior of each male is observed for a set period (e.g., 5 minutes) and scored for a sequence of behaviors: activation (wing fanning), taking flight, upwind flight (zigzagging towards the source), and contact with the source.
-
Data Analysis: The percentage of males exhibiting each category of behavior is calculated for each treatment.
Visualizations
Pheromone Signaling Pathway
Caption: Generalized olfactory signaling pathway for insect pheromone detection.
Experimental Workflow for Species-Specificity Evaluation
Caption: A phased workflow for evaluating the species-specificity of a candidate pheromone.
Conclusion
The evaluation of 13(E)-Brassidyl acetate's species-specificity requires a systematic, multi-tiered approach, progressing from electrophysiological screening to controlled behavioral assays and culminating in field validation. While direct experimental data for this specific compound is currently unavailable, the established protocols and comparative frameworks used for other long-chain acetate pheromones provide a clear roadmap for future research. The generation of quantitative data, as illustrated in the hypothetical tables, is paramount to objectively assess its potential as a species-specific semiochemical for research or pest management applications.
Safety Operating Guide
Prudent Disposal of 13(E)-Brassidyl Acetate: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 13(E)-Brassidyl acetate (CAS No. 2692623-47-3) was not publicly available at the time of this writing.[1] The following disposal procedures are based on general best practices for the management of laboratory chemical waste, with specific considerations for compounds classified as esters.[2][3] Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific regulations and guidance.[3][4]
The proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is essential to ensure a safe working environment and compliance with regulatory standards.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all relevant safety measures are in place. This includes wearing the appropriate Personal Protective Equipment (PPE) and working in a designated and well-ventilated area.[2]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Protective Gloves: Nitrile or other chemically resistant gloves are mandatory.
-
Lab Coat: A lab coat should be worn to protect from spills and splashes.
-
Respiratory Protection: For solid powders, a dust mask (e.g., N95) is recommended to avoid inhalation.[3]
Step-by-Step Disposal Protocol for 13(E)-Brassidyl Acetate
As an ester, 13(E)-Brassidyl acetate should be treated as chemical waste and segregated from regular trash.[3] The following steps provide a general framework for its proper disposal.
Step 1: Waste Identification and Segregation
-
All waste containing 13(E)-Brassidyl acetate must be classified as hazardous chemical waste.[4][5]
-
Segregate waste streams to avoid dangerous reactions. Keep 13(E)-Brassidyl acetate waste separate from incompatible materials such as strong oxidizing agents, strong acids, and bases.[6][7]
-
Maintain separate waste containers for solid waste, liquid waste (e.g., solutions in organic solvents), and contaminated labware.[8]
Step 2: Waste Collection and Container Management
-
Container Selection: Use a designated, leak-proof, and sealable waste container. High-density polyethylene or glass containers are generally suitable for ester waste.[3][8] The container must be chemically compatible with the waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "13(E)-Brassidyl acetate," and any other information required by your institution's EHS department.[3][9] The date of waste accumulation should also be included.[9]
-
Container Handling: Keep waste containers closed except when adding waste.[4][6] Store containers in a designated Satellite Accumulation Area away from heat sources and direct sunlight.[4][9]
Step 3: Managing Different Waste Streams
-
Unused or Expired Solid 13(E)-Brassidyl Acetate:
-
Solutions of 13(E)-Brassidyl Acetate:
-
Concentrated Solutions: Collect all concentrated solutions in a sealed, labeled hazardous waste container. Never dispose of concentrated solutions containing organic solvents down the drain.[3]
-
Aqueous Solutions: While some dilute aqueous solutions may be permissible for drain disposal under certain institutional guidelines, it is best practice to collect all solutions containing 13(E)-Brassidyl acetate as hazardous waste.[10][11]
-
Rinsate: The first rinse of any glassware that contained concentrated solutions of 13(E)-Brassidyl acetate should be collected as hazardous waste.[3][6]
-
-
Contaminated Labware and Materials:
-
Sharps: Contaminated needles, syringes, or other sharps should be placed in a designated sharps container.
-
Glassware: Empty glassware should be triple-rinsed with a suitable solvent. The first rinse should be collected as hazardous waste.[6][12] After rinsing, deface any labels and dispose of the glassware in a designated glass disposal box.[5][12]
-
Other Materials: Absorbent materials, gloves, and other disposable items contaminated with 13(E)-Brassidyl acetate should be collected in a sealed bag or container and disposed of as solid hazardous waste.[5]
-
Step 4: Waste Pickup and Disposal
-
Once a waste container is full, ensure it is tightly sealed and properly labeled.
-
Contact your institution's EHS department to arrange for the pickup and disposal of your hazardous waste container.[3][4] Follow all institutional protocols for waste accumulation, storage, and pickup requests.
Quantitative Data Summary
While specific quantitative data for 13(E)-Brassidyl acetate is unavailable, general laboratory waste guidelines provide some thresholds.
| Parameter | Guideline | Source |
| Empty Container Residue | No more than 2.5 cm (1 in.) of residue, or 3% by weight for containers <110 gal. | [12] |
| Small Liquid Spills | Quantities <50 mL may be absorbed onto paper towels and evaporated in a fume hood (check institutional policy). | [2] |
| Large Liquid Spills | Quantities >50 mL should be absorbed onto an inert material (e.g., vermiculite) and collected as hazardous waste. | [2] |
| Maximum Lab Storage | Do not store more than 10 gallons of hazardous waste in your lab at one time. | [6] |
Experimental Protocols
The disposal of chemical waste is not an experimental procedure but a strictly regulated safety protocol. The primary "methodology" involves adherence to the guidelines set forth by regulatory bodies and the institution's EHS department. The key steps are outlined in the procedural section above.
Disposal Workflow for 13(E)-Brassidyl Acetate
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with 13(E)-Brassidyl acetate.
Caption: Disposal decision workflow for 13(E)-Brassidyl acetate waste streams.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemtalk.com.au [chemtalk.com.au]
- 3. benchchem.com [benchchem.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. policies.dartmouth.edu [policies.dartmouth.edu]
- 7. fishersci.ca [fishersci.ca]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. uwlax.edu [uwlax.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 13(E)-Brassidyl acetate
Hazard Identification and Personal Protective Equipment (PPE)
13(E)-Brassidyl acetate is an ester product intended for research use only.[1] Based on the general properties of acetate compounds, it should be handled with care, treating it as potentially hazardous. Acetates can be flammable liquids, and prolonged exposure may cause irritation to the eyes, skin, and respiratory system.[2] Therefore, adherence to stringent PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3][4] | Protects against splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[3][5] Inspect gloves for integrity before each use. | Prevents skin contact with the chemical. Double gloving is recommended when handling potent compounds.[3] |
| Body Protection | A flame-retardant lab coat. For larger quantities or potential for splashing, a chemical-resistant apron or suit is recommended.[2][6] | Protects against skin exposure and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[2][5] If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Minimizes inhalation of vapors or aerosols. |
Operational Plan for Safe Handling
A systematic workflow is crucial for minimizing exposure and ensuring safety when handling 13(E)-Brassidyl acetate.
Experimental Workflow for Handling 13(E)-Brassidyl Acetate
Caption: Workflow for the safe handling of 13(E)-Brassidyl acetate.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Secure the area of the spill.
-
Don PPE: Before cleaning, put on the appropriate PPE, including respiratory protection.[3]
-
Contain and Clean: For small spills, use an inert absorbent material like sand or vermiculite.[7] Collect the absorbed material and place it into a designated hazardous waste container.[7] For larger spills, it may be necessary to pump the liquid into a suitable waste container.[7]
-
Ventilate: Ensure the area is well-ventilated during and after cleanup.[7]
Disposal Plan
Proper disposal of 13(E)-Brassidyl acetate and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Contaminated Materials: All disposable PPE, absorbent materials from spills, and any other items that have come into contact with 13(E)-Brassidyl acetate should be considered hazardous waste.[3]
-
Waste Collection: Collect all waste in a clearly labeled, sealed, and compatible hazardous waste container.[5] The label should include the chemical name and associated hazards.
-
Disposal Method: The disposal of chemical waste must be handled by a licensed professional waste disposal service.[8] Do not dispose of this chemical down the drain or in regular trash.[7] It is the responsibility of the waste generator to characterize the waste and follow all local, regional, and national regulations.[8] For dilute aqueous solutions of acetates (less than 10%), neutralization with a suitable base like sodium bicarbonate may be an option before drain disposal, but this should only be done if permitted by local regulations.[7]
By adhering to these safety protocols and operational plans, researchers can minimize risks and maintain a safe laboratory environment when working with 13(E)-Brassidyl acetate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. occusafeinc.com [occusafeinc.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. laballey.com [laballey.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
